3-O-Methyl 17beta-Estradiol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDZPRJOUBDGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-O-Methyl 17β-Estradiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-O-Methyl 17β-Estradiol, a methylated derivative of the natural estrogen 17β-estradiol. This compound, also known as estradiol 3-methyl ether, is a crucial intermediate in the synthesis of various steroidal pharmaceuticals, most notably Mestranol (ethinylestradiol 3-methyl ether), a component of oral contraceptives.[1] This guide details the primary synthesis pathways, including total synthesis and semi-synthesis from estradiol, with a focus on reaction mechanisms, experimental protocols, and quantitative data.
Introduction to 3-O-Methyl 17β-Estradiol
3-O-Methyl 17β-Estradiol is a synthetic estrogenic steroid. The methylation at the 3-position of the phenolic A-ring of estradiol alters its biological activity and metabolic profile. While it can be demethylated in the body to the active estradiol, its primary utility in pharmaceutical chemistry is as a synthetic precursor. The synthesis of this compound requires careful control of regioselectivity to ensure methylation occurs specifically at the 3-hydroxyl group, which is more acidic than the 17β-hydroxyl group. However, to achieve high yields and purity, protection of the 17β-hydroxyl group is often necessary.
Synthesis Pathways
The synthesis of 3-O-Methyl 17β-Estradiol can be broadly categorized into two main approaches: total synthesis, which builds the steroid skeleton from simpler acyclic precursors, and semi-synthesis, which modifies the readily available 17β-estradiol.
Total Synthesis
Total synthesis provides a route to enantiomerically pure estradiol derivatives. One notable approach involves a domino reaction sequence to construct the core steroid structure.[2] This method can be optimized for pot-economy, reducing the number of purification steps and improving overall efficiency.[2]
A multi-step total synthesis can achieve an overall yield of around 15% and can be accomplished in a limited number of reaction vessels, making it an efficient, albeit complex, route to estradiol methyl ether.[2]
Semi-synthesis from 17β-Estradiol
The more common and direct approach to 3-O-Methyl 17β-Estradiol is through the selective methylation of 17β-estradiol. This process typically involves three key stages: protection of the 17β-hydroxyl group, methylation of the 3-phenolic hydroxyl group, and subsequent deprotection of the 17β-hydroxyl group.
To prevent unwanted methylation at the 17-position, the secondary alcohol must be protected. The choice of protecting group is critical and must be stable to the basic conditions of the methylation reaction while being readily removable without affecting the newly formed methyl ether.[3][4] Common protecting groups for alcohols include benzyl ethers, silyl ethers (e.g., TBDMS), and acetate esters.[3][5][6]
Experimental Protocol: Benzylation of 17β-Estradiol
A general procedure for the benzylation of a hydroxyl group involves the use of a benzyl halide and a base. For instance, 3-O-benzyl-17β-estradiol can be prepared as a precursor for further modifications.[7]
-
Dissolve 17β-estradiol in a suitable anhydrous solvent (e.g., DMF or THF).
-
Add a base such as sodium hydride (NaH) to deprotonate the hydroxyl groups.
-
Add benzyl bromide (BnBr) and stir the reaction mixture at room temperature until completion, monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
With the 17β-hydroxyl group protected, the phenolic hydroxyl group at the 3-position can be selectively methylated. This is typically achieved using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Experimental Protocol: Methylation of 3-hydroxy-17β-protected-estradiol
-
Dissolve the 17β-protected estradiol in a polar aprotic solvent like acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate, in excess.
-
Add dimethyl sulfate or methyl iodide dropwise to the suspension.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture, filter off the base, and evaporate the solvent.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography.
The final step in the semi-synthesis is the removal of the protecting group from the 17β-hydroxyl position to yield 3-O-Methyl 17β-Estradiol. The deprotection method depends on the protecting group used.
-
Benzyl Ethers: Removal is typically achieved by catalytic transfer hydrogenation.[7]
-
Silyl Ethers (e.g., TBDMS): Deprotection can be accomplished using a fluoride source like tetra-n-butylammonium fluoride (TBAF) or under acidic conditions.[3]
-
Acetate Esters: These can be hydrolyzed under basic conditions, for example, with methanolic potassium hydroxide.[8]
Experimental Protocol: Deprotection of a 17β-Benzyl Ether
-
Dissolve the 17β-O-benzyl-3-O-methyl-estradiol in a suitable solvent mixture (e.g., ethanol/ethyl acetate).
-
Add a palladium catalyst, such as 10% Pd/C.
-
Introduce a hydrogen source, such as ammonium formate or hydrogen gas.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent.
-
Purify the resulting 3-O-Methyl 17β-Estradiol by column chromatography or recrystallization.
Synthesis Pathway and Workflow Visualization
The following diagrams illustrate the key synthesis pathways and experimental workflows.
Caption: Semi-synthesis of 3-O-Methyl 17β-Estradiol from 17β-Estradiol.
References
- 1. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 2. Optimized Synthesis of Estradiol Methyl Ether - ChemistryViews [chemistryviews.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and biological evaluation of 17beta-alkoxyestra-1,3, 5(10)-trienes as potential neuroprotectants against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of 3-O-Methyl 17β-Estradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyl 17β-Estradiol is a synthetic derivative of the primary female sex hormone, 17β-estradiol. It functions as a prodrug, undergoing metabolic activation to release the active 17β-estradiol. This guide provides a comprehensive overview of the mechanism of action of 3-O-Methyl 17β-Estradiol, detailing its prodrug nature, metabolic conversion, and the subsequent activation of estrogenic signaling pathways. Quantitative data on receptor binding and metabolism are summarized, and detailed experimental protocols are provided for key assays.
Introduction: The Prodrug Concept
3-O-Methyl 17β-Estradiol is structurally characterized by a methyl group at the C3 hydroxyl position of the estradiol molecule. This modification renders the molecule biologically inactive in its initial form, as the methyl group sterically hinders its ability to bind effectively to estrogen receptors (ERs). Its therapeutic utility lies in its role as a prodrug; following administration, it undergoes metabolic conversion to the potent estrogen, 17β-estradiol. This conversion is a critical step in its mechanism of action. The primary advantage of this prodrug strategy is to improve the oral bioavailability of estradiol, which is otherwise subject to extensive first-pass metabolism in the liver.
Receptor Binding Affinity
Table 1: Estrogen Receptor Binding Affinities of 17β-Estradiol and Related Compounds
| Compound | Receptor Subtype | Binding Affinity (IC50/Kd) | Relative Binding Affinity (%) |
| 17β-Estradiol | ERα | ~0.13 nM (Kd)[2] | 100 |
| ERβ | ~0.06 nM (Kd)[2] | 100 | |
| Mestranol | ER (mixed) | - | 0.1 - 2.3[1] |
| 3-O-Methyl 17β-Estradiol | ERα | Expected to be high nM to µM range | Very Low |
| ERβ | Expected to be high nM to µM range | Very Low |
Note: Specific IC50/Kd values for 3-O-Methyl 17β-Estradiol are not available in the cited literature but are inferred to be low based on data from analogous compounds.
Metabolic Conversion to 17β-Estradiol
The primary step in the mechanism of action of 3-O-Methyl 17β-Estradiol is its metabolic O-demethylation to form 17β-estradiol. This biotransformation is catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver.
Enzymatic Pathway
While the specific human CYP isozymes responsible for the O-demethylation of 3-O-Methyl 17β-Estradiol have not been definitively identified, studies on similar 3-methoxy steroids suggest the involvement of the CYP3A subfamily, particularly CYP3A4. Research has shown that CYP3A4 can mediate the metabolism of estradiol methyl ethers, although its activity can be influenced by the presence of other functional groups on the steroid nucleus. For example, in some contexts, CYP3A4 may favor hydroxylation at other positions over O-demethylation if a phenolic group is already present. However, the O-demethylation of various xenobiotics is a known function of CYP3A4. The conversion of the analogous compound, mestranol, to ethinylestradiol is a well-established metabolic pathway, further supporting the role of hepatic CYP enzymes in the activation of 3-O-methylated estrogens[3][4].
Pharmacokinetics of Conversion
The conversion of 3-O-Methyl 17β-Estradiol to 17β-estradiol significantly influences its pharmacokinetic profile. As a prodrug, it is designed to bypass the extensive first-pass metabolism that inactivates a large portion of orally administered 17β-estradiol. The methyl group protects the 3-hydroxyl position from immediate conjugation (glucuronidation and sulfation) in the gut wall and liver.
Downstream Signaling Pathways of 17β-Estradiol
Once converted to 17β-estradiol, the molecule exerts its physiological effects by binding to and activating estrogen receptors. These receptors are ligand-activated transcription factors that modulate the expression of a wide array of genes. The signaling pathways can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling
The classical genomic pathway involves the binding of 17β-estradiol to ERα or ERβ located primarily in the cytoplasm and/or nucleus. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.
References
3-O-Methyl 17β-Estradiol: An In-depth Technical Guide to Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 3-O-Methyl 17β-Estradiol and Estrogen Receptors
3-O-Methyl 17β-Estradiol is a synthetic derivative of the primary female sex hormone, 17β-estradiol. The methylation at the C3 position of the phenolic A-ring is a critical modification that can significantly alter the compound's interaction with its biological targets, primarily the estrogen receptors, ERα and ERβ. These receptors are ligand-activated transcription factors that mediate the genomic effects of estrogens. The binding of a ligand to the ligand-binding domain (LBD) of the ER initiates a conformational change, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.
The affinity of a compound for ERα and ERβ is a crucial determinant of its estrogenic or anti-estrogenic potency and its tissue-specific effects. Therefore, understanding the binding profile of 3-O-Methyl 17β-Estradiol is essential for predicting its pharmacological activity.
Quantitative Binding Affinity Data
A thorough review of the scientific literature did not yield specific quantitative binding affinity data (Ki, IC50, or Relative Binding Affinity - RBA) for 3-O-Methyl 17β-Estradiol. However, data for structurally related methoxyestradiol derivatives, where the hydroxyl group at different positions is methylated, provides valuable insight into the impact of such modifications on ER binding.
Table 1: Estrogen Receptor Binding Affinities of Methoxyestradiol Derivatives
| Compound | Receptor | RBA (%) | Ki (nM) |
| 17β-Estradiol (Reference) | ERα | 100 | ~0.1-0.2 |
| ERβ | 100 | ~0.1-0.2 | |
| 2-Methoxyestradiol | ERα | 0.1 - 1.0 | Not Reported |
| ERβ | 0.1 - 1.0 | Not Reported | |
| 4-Methoxyestradiol | ERα | 1.0 | Not Reported |
| ERβ | 1.0 | Not Reported | |
| 3-O-Methyl 17β-Estradiol | ERα | Data Not Available | Data Not Available |
| ERβ | Data Not Available | Data Not Available |
Note: The RBA values for 2- and 4-Methoxyestradiol are presented as a range based on available data, which can vary depending on the specific assay conditions. The Ki values for 17β-Estradiol are approximate and also vary between studies.
The significantly lower RBA of 2- and 4-methoxyestradiol compared to 17β-estradiol strongly suggests that methylation of the phenolic hydroxyl group at the C3 position in 3-O-Methyl 17β-Estradiol would also dramatically reduce its binding affinity for both ERα and ERβ. The C3 hydroxyl group is known to be a critical hydrogen bond donor for high-affinity binding to the estrogen receptor.
Experimental Protocols: Estrogen Receptor Competitive Binding Assay
To determine the binding affinity of 3-O-Methyl 17β-Estradiol for ERα and ERβ, a competitive radioligand binding assay is the gold standard. The following protocol provides a detailed methodology.
Principle
This assay measures the ability of a test compound (the "competitor," e.g., 3-O-Methyl 17β-Estradiol) to compete with a radiolabeled ligand (typically [³H]-17β-estradiol) for binding to the estrogen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to the IC50 of a reference compound (unlabeled 17β-estradiol).
Materials
-
Estrogen Receptors: Recombinant human ERα and ERβ ligand-binding domains.
-
Radioligand: [³H]-17β-Estradiol (specific activity > 80 Ci/mmol).
-
Unlabeled Competitors: 17β-Estradiol (for reference standard curve) and 3-O-Methyl 17β-Estradiol (test compound).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, dithiothreitol (DTT), and glycerol.
-
Separation Matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well filter plates and vacuum manifold (for HAP assay).
Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound (3-O-Methyl 17β-Estradiol) in the assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Dilute the [³H]-17β-estradiol in assay buffer to a final concentration of 0.5-1.0 nM.
-
Prepare the estrogen receptor solution in the assay buffer at a concentration that results in approximately 10-15% of the total radioligand being bound in the absence of a competitor.
-
-
Incubation:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Unlabeled competitor (either 17β-estradiol standard or test compound) or vehicle (for total binding).
-
[³H]-17β-Estradiol.
-
Estrogen receptor solution.
-
-
For non-specific binding control wells, add a high concentration of unlabeled 17β-estradiol (e.g., 10⁻⁶ M) instead of the test compound.
-
Incubate the plate at 4°C for 16-18 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) Method:
-
Add a pre-determined amount of cold HAP slurry to each well.
-
Incubate for 15-20 minutes at 4°C with occasional shaking.
-
Transfer the contents to a filter plate and wash the HAP with cold assay buffer using a vacuum manifold to remove the unbound radioligand.
-
-
Dextran-Coated Charcoal (DCC) Method:
-
Add a pre-determined volume of DCC suspension to each well.
-
Incubate for a short period (e.g., 10 minutes) at 4°C with shaking.
-
Centrifuge the plate to pellet the charcoal, which adsorbs the free radioligand.
-
-
-
Quantification:
-
For the HAP method, add scintillation cocktail to the filter plate wells and count the radioactivity using a scintillation counter.
-
For the DCC method, carefully transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation cocktail, and count.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value for both the reference and test compounds.
-
Calculate the Relative Binding Affinity (RBA) using the following formula: RBA (%) = (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized estrogen receptor signaling pathway and the workflow of a competitive binding assay.
Caption: Generalized Estrogen Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Estrogen Receptor Binding Assay.
Caption: Principle of Competitive Ligand Binding to the Estrogen Receptor.
Conclusion
While direct experimental data on the estrogen receptor binding affinity of 3-O-Methyl 17β-Estradiol is currently limited, the available information on related methoxyestradiol derivatives strongly indicates a significantly reduced affinity compared to the parent hormone, 17β-estradiol. The provided detailed experimental protocol for a competitive radioligand binding assay offers a robust method for researchers to quantitatively determine the binding profile of this and other novel estradiol derivatives for both ERα and ERβ. The visualizations of the signaling pathway and experimental workflow serve as valuable tools for understanding the underlying principles of estrogen action and the methods used to study it. Further research to elucidate the precise binding affinities and the functional consequences of 3-O-methylation of estradiol is warranted to fully understand its potential pharmacological applications.
The Biological Activity of 3-O-Methyl 17β-Estradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl 17β-Estradiol, a synthetic derivative of the primary female sex hormone 17β-estradiol, serves as a pivotal compound in the study of estrogen pharmacology. Its core biological significance lies in its role as a prodrug , which, after administration, undergoes metabolic conversion to the highly potent, endogenously active 17β-estradiol. This guide provides an in-depth technical overview of the biological activity of 3-O-Methyl 17β-Estradiol, focusing on its mechanism of action, receptor binding, in vitro and in vivo effects, and the signaling pathways it influences post-conversion.
Mechanism of Action: A Prodrug Approach
The primary mechanism of action for 3-O-Methyl 17β-Estradiol is its enzymatic O-demethylation in the liver to form 17β-estradiol. This conversion is crucial, as the methylation at the 3-hydroxyl group significantly reduces the compound's binding affinity for estrogen receptors (ERs). Once converted, 17β-estradiol exerts its classic estrogenic effects by binding to and activating ERα and ERβ.
The metabolism of the closely related compound, mestranol (the 3-methyl ether of ethinylestradiol), is well-documented to be converted to its active form, ethinylestradiol, by cytochrome P450 enzymes, particularly CYP2C9[1]. This provides a strong model for understanding the metabolic activation of 3-O-Methyl 17β-Estradiol.
Quantitative Data: Receptor Binding and Potency
Direct quantitative binding and potency data for 3-O-Methyl 17β-Estradiol are limited in publicly available literature. However, its biological activity can be inferred from the extensive data available for its active metabolite, 17β-estradiol. For context, data for the related compound mestranol is also included.
| Compound | Receptor | Binding Affinity (Ki/IC50) | Potency (EC50) | Reference Compound |
| 17β-Estradiol | ERα | Kd: 0.2 nM | ~1-10 nM (Cell Proliferation) | - |
| ERβ | Kd: 0.5 nM | ~1-10 nM (Cell Proliferation) | - | |
| Mestranol | ER | RBA: 0.1 to 2.3% | - | 17β-Estradiol (100%) |
Relative Binding Affinity (RBA) is expressed as a percentage of the affinity of 17β-estradiol.
In Vitro and In Vivo Biological Activity
The estrogenic activity of 3-O-Methyl 17β-Estradiol, following its conversion to 17β-estradiol, can be assessed using a variety of standard in vitro and in vivo assays.
In Vitro Assays
-
Estrogen Receptor Binding Assay: This competitive binding assay measures the ability of a test compound to displace radiolabeled 17β-estradiol from purified estrogen receptors.
-
MCF-7 Cell Proliferation Assay: The MCF-7 human breast cancer cell line is estrogen receptor-positive, and its proliferation is stimulated by estrogens. This assay is a hallmark for determining the proliferative potential of estrogenic compounds. 17β-estradiol typically induces proliferation in MCF-7 cells at concentrations in the nanomolar range[2][3][4][5].
In Vivo Assays
-
Rodent Uterotrophic Bioassay: This is the gold standard in vivo assay for determining estrogenic activity. It measures the increase in uterine weight in immature or ovariectomized female rodents following administration of a test compound. This response is a classic and reliable indicator of estrogenic action[6].
Signaling Pathways
Upon conversion to 17β-estradiol, 3-O-Methyl 17β-Estradiol indirectly activates the downstream signaling pathways characteristic of estrogens. These pathways are critical for mediating the diverse physiological effects of estrogens, including cell proliferation, differentiation, and survival. Two of the most prominent non-genomic signaling cascades initiated by estrogen receptor activation are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.
Activation of these pathways involves the rapid, non-genomic action of 17β-estradiol, often initiated by membrane-associated estrogen receptors. This leads to the phosphorylation and activation of key downstream kinases, ERK and Akt, which in turn regulate a multitude of cellular processes.
Metabolic activation of 3-O-Methyl 17β-Estradiol and subsequent signaling.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor.
Workflow:
Workflow for a competitive estrogen receptor binding assay.
Methodology:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rodents are homogenized in a buffer (e.g., Tris-EDTA) and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: After incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the IC50 of a reference compound, typically 17β-estradiol.
MCF-7 Cell Proliferation Assay
Objective: To assess the proliferative effect of a test compound on estrogen receptor-positive cells.
Workflow:
Workflow for the MCF-7 cell proliferation assay.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are seeded in multi-well plates and, after a period of estrogen deprivation, are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a period sufficient to observe a proliferative response, typically 4 to 6 days, with media and compound changes every 2 days.
-
Measurement of Proliferation: Cell proliferation can be quantified using various methods, such as the MTT assay (which measures metabolic activity), direct cell counting, or measurement of total DNA content.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal proliferative response (EC50) is calculated to determine its potency.
In Vivo Rodent Uterotrophic Bioassay
Objective: To evaluate the in vivo estrogenic activity of a test compound.
Workflow:
Workflow for the rodent uterotrophic bioassay.
Methodology:
-
Animal Model: Immature (e.g., 21-day-old) or adult ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.
-
Dosing: The test compound is administered daily for a short period, typically 3 consecutive days, via an appropriate route (e.g., oral gavage or subcutaneous injection). A vehicle control group and a positive control group (e.g., treated with 17β-estradiol) are included.
-
Necropsy and Uterine Weight: On the day after the last dose, the animals are euthanized, and their uteri are carefully excised and weighed (both wet and blotted weight).
-
Data Analysis: The uterine weights of the treated groups are statistically compared to the vehicle control group. A significant increase in uterine weight indicates an estrogenic effect.
Conclusion
3-O-Methyl 17β-Estradiol is a valuable tool in estrogen research, acting as a synthetic prodrug that is metabolically converted to the potent endogenous estrogen, 17β-estradiol. While direct quantitative data on its binding and potency are not extensively available, its biological activity is fundamentally that of 17β-estradiol. Understanding its conversion and the subsequent activation of estrogenic signaling pathways is crucial for its application in experimental models and for the development of novel estrogen-based therapeutics. The standardized in vitro and in vivo assays detailed in this guide provide a robust framework for characterizing the biological activity of 3-O-Methyl 17β-Estradiol and other potential estrogenic compounds.
References
- 1. β-Estradiol synthesis - chemicalbook [chemicalbook.com]
- 2. Inhibition of proliferation of estrogen receptor-positive MCF-7 human breast cancer cells by flavonoids in the presence and absence of excess estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Metabolism of 3-O-Methyl 17β-Estradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo metabolism of 3-O-Methyl 17β-Estradiol, a synthetic estrogen commonly known as mestranol. Mestranol serves as a prodrug, undergoing significant hepatic metabolism to exert its biological effects. This document details the primary metabolic pathways, identifies key metabolites, and presents available quantitative data on its biotransformation. Furthermore, it outlines the experimental methodologies employed in elucidating the metabolic fate of this compound and illustrates the core metabolic processes through signaling and workflow diagrams.
Introduction
3-O-Methyl 17β-Estradiol, or mestranol, is a synthetic estrogen that has been utilized in oral contraceptives.[1] It is the 3-methyl ether of ethinylestradiol.[1] Understanding the in vivo metabolism of mestranol is critical for comprehending its pharmacokinetics, pharmacodynamics, and overall therapeutic profile. The biological activity of mestranol is primarily dependent on its biotransformation in the liver.[1] This guide synthesizes the current knowledge on the metabolic pathways of mestranol, providing a technical resource for researchers in pharmacology, drug metabolism, and endocrinology.
Metabolic Pathways
The in vivo metabolism of mestranol is characterized by two principal phases: Phase I and Phase II reactions.
Phase I Metabolism: Demethylation and Hydroxylation
The initial and most critical step in the activation of mestranol is the O-demethylation of the 3-methoxy group, which converts the inactive prodrug into the pharmacologically active ethinylestradiol.[1][2] This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver, with CYP2C9 being a major contributor.[3]
Following demethylation, the resulting ethinylestradiol undergoes further Phase I metabolism, primarily through hydroxylation. The most significant hydroxylation occurs at the 2-position of the aromatic A ring, leading to the formation of 2-hydroxy-ethinylestradiol.[4]
In some animal models, other metabolites have been identified, including D-homoestradiol-17a beta and D-homoestrone, suggesting alternative metabolic pathways may exist, though their significance in humans is less clear.[5]
Figure 1: Primary metabolic pathways of 3-O-Methyl 17β-Estradiol (Mestranol).
Phase II Metabolism: Conjugation
Following Phase I modifications, mestranol and its metabolites, primarily ethinylestradiol and its hydroxylated derivatives, undergo Phase II conjugation reactions.[5] These reactions increase the water solubility of the compounds, facilitating their excretion from the body. The main conjugation pathways involve glucuronidation and sulfation, leading to the formation of glucuronide and sulfate conjugates.[5]
Quantitative Metabolic Data
The quantitative fate of mestranol has been investigated in humans, with a significant portion of the administered dose being metabolized and excreted. The conversion efficiency of mestranol to ethinylestradiol in the liver is approximately 70%.[1][2]
| Parameter | Value | Matrix | Reference |
| Conversion to Ethinylestradiol | ~70% | Liver | [1][2] |
| Demethylation Ratio | 53.7 ± 5.0% | In Vivo (Humans) | [6] |
Table 1: Bioactivation of 3-O-Methyl 17β-Estradiol (Mestranol)
Following administration of radiolabeled mestranol, the urinary excretion of metabolites provides insight into its metabolic profile.
| Metabolite | Percentage of Urinary Radioactivity | Reference |
| Total Radioactivity (as % of administered dose) | ~43% (within 5 days) | [4] |
| Unchanged Mestranol | 1.1% - 6.3% | [4] |
| Ethinylestradiol | 15% - 23% (untreated) | [4] |
| 2-Hydroxy-ethinylestradiol | 0.9% - 3.9% | [4] |
Table 2: Urinary Excretion of [4-¹⁴C] Mestranol Metabolites in Women
Experimental Protocols
The elucidation of the in vivo metabolism of mestranol has relied on a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the primary enzymes responsible for the metabolism of mestranol and to screen for potential drug-drug interactions.
Figure 2: Workflow for in vitro metabolism of Mestranol using human liver microsomes.
Methodology:
-
Preparation: Human liver microsomes are prepared and incubated with a fixed concentration of mestranol (e.g., 3 µmol/L).[3]
-
Incubation: The reaction mixture includes an NADPH-regenerating system to support cytochrome P450 activity. To identify specific CYP isozymes, selective chemical inhibitors are added to parallel incubations. The mixture is incubated at 37°C.[3]
-
Termination and Extraction: The reaction is stopped at various time points by the addition of a quenching solvent, such as acetonitrile. The samples are then centrifuged to pellet the microsomal proteins.
-
Analysis: The supernatant containing the metabolites is analyzed by a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and quantify the formation of ethinylestradiol and other metabolites.
In Vivo Metabolism and Excretion Studies in Animal Models
In vivo studies are essential for understanding the complete metabolic fate, distribution, and excretion of mestranol and its metabolites.
Figure 3: General workflow for an in vivo metabolism study of Mestranol.
Methodology:
-
Animal Model and Dosing: A suitable animal model (e.g., rats, guinea pigs) is selected.[5] Radiolabeled mestranol (e.g., [¹⁴C]mestranol) is administered, typically orally or via injection, to allow for the tracking of all drug-related material.[4]
-
Sample Collection: Animals are housed in metabolic cages to facilitate the separate collection of urine and feces over a defined period (e.g., 5 days).[4] Blood samples are also collected at various time points.
-
Sample Processing and Analysis:
-
Mass Balance: The total radioactivity in urine, feces, and cage wash is quantified using liquid scintillation counting to determine the extent of excretion and the primary routes of elimination.
-
Metabolite Profiling: Urine, feces, and plasma samples are processed to extract the metabolites. This often involves enzymatic hydrolysis to cleave conjugates, followed by solid-phase or liquid-liquid extraction.
-
Metabolite Identification: The extracted samples are analyzed using advanced analytical techniques such as LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) to separate, identify, and quantify the parent drug and its various metabolites.
-
Signaling Pathways
The biological effects of mestranol are mediated by its active metabolite, ethinylestradiol, which is a potent agonist of the estrogen receptors (ERα and ERβ).[1] Upon binding to these nuclear receptors, the ligand-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes.[7] This signaling cascade is responsible for the estrogenic effects observed with mestranol administration, including the regulation of the hypothalamic-pituitary-gonadal axis.[1]
References
- 1. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of rifampicin treatment on the metabolic fate of [4-14C] mestranol in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary metabolites of mestranol by guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of mestranol in man in relation to its oestrogenic activity | Semantic Scholar [semanticscholar.org]
- 7. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of 3-O-Methyl 17β-Estradiol in Preclinical Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl 17β-Estradiol, also known as moxestrol, is a potent synthetic estrogen that has been a subject of interest in endocrine pharmacology due to its high affinity for the estrogen receptor and its distinct pharmacokinetic properties compared to endogenous estrogens.[1] This technical guide provides a comprehensive overview of the pharmacokinetics of 3-O-Methyl 17β-Estradiol in various animal models, including rats, dogs, and monkeys. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and preclinical studies. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Data Presentation: Pharmacokinetic Parameters of 3-O-Methyl 17β-Estradiol (Moxestrol)
The following tables summarize the key pharmacokinetic parameters of moxestrol in different animal species following intravenous and oral administration. The data is primarily derived from a comparative study by Salmon et al. (1979).[2]
Table 1: Pharmacokinetics of Total Radioactivity after Administration of Labeled Moxestrol [2]
| Species | Route | Half-life of Elimination (h) | Apparent Initial Volume of Distribution (AIVD) |
| Rat | i.v. | 14-18 | ~ Body Volume |
| Rhesus Monkey | i.v. | 14-18 | ~ Body Volume |
| Baboon | i.v. | 43 | ~ Body Volume |
| Baboon | Oral | 78 | ~ Body Volume |
| Dog | i.v. | 2 (distribution phase) | ~ Body Volume |
Table 2: Pharmacokinetics of Unchanged Moxestrol [2]
| Species | Half-life of Elimination (h) |
| Rat | Not specified |
| Rhesus Monkey | 6.6 |
| Baboon | 7.5 |
| Dog | 1.4 |
Experimental Protocols
The following sections describe generalized experimental protocols for conducting pharmacokinetic studies of estrogenic compounds like moxestrol in rodent models, based on common practices in the field.
Animal Models and Husbandry
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.[3]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimation: A minimum of a one-week acclimation period is recommended before the start of the study.
Drug Administration
-
Intravenous (IV) Administration:
-
Vehicle: A suitable vehicle for intravenous administration is a solution that ensures the solubility and stability of the compound, such as a mixture of ethanol, propylene glycol, and water.
-
Dose: The dose is determined based on the objectives of the study. For pharmacokinetic profiling, a dose that allows for accurate quantification in plasma is selected.
-
Procedure: The compound is administered via a cannulated vein, typically the tail vein in mice or rats.[4]
-
-
Oral (PO) Administration:
-
Vehicle: For oral administration, the compound can be formulated as a suspension or solution in a vehicle like sesame oil or a commercially available suspending vehicle.[5]
-
Dose: Oral doses are typically higher than intravenous doses to account for potential first-pass metabolism.[2]
-
Procedure: Administration is performed using oral gavage.[6]
-
Blood Sampling
-
Methodology: Serial blood sampling from a single animal is preferred to reduce inter-animal variability.[4] In rodents, common sites for blood collection include the tail vein, saphenous vein, or retro-orbital sinus.[4][7] For terminal bleeds, cardiac puncture is performed under deep anesthesia.[7]
-
Sample Volume: The volume of blood collected at each time point is minimized to avoid physiological stress on the animal. Dried blood spot (DBS) techniques can be employed for studies requiring very small blood volumes (15-20 µL).[8]
-
Time Points: Blood samples are collected at predetermined time points to accurately define the pharmacokinetic profile. A typical schedule might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[6]
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[9]
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like moxestrol in biological matrices due to its high sensitivity and selectivity.[10][11][12]
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.[11][12]
-
Chromatography: Reversed-phase chromatography is commonly used to separate the analyte from other components in the extracted sample.[12]
-
Mass Spectrometry: Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11]
-
Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, linearity, selectivity, and stability.[13]
Mandatory Visualizations
Estrogen Signaling Pathway
Caption: Genomic and non-genomic estrogen signaling pathways.
Metabolic Pathway of Moxestrol
Caption: Major metabolic pathways of moxestrol.
Discussion
The pharmacokinetic profile of 3-O-Methyl 17β-Estradiol (moxestrol) exhibits notable species-dependent differences. The elimination half-life of the parent compound is considerably shorter in dogs (1.4 hours) compared to rhesus monkeys (6.6 hours) and baboons (7.5 hours).[2] This highlights the importance of selecting appropriate animal models in preclinical studies to best predict human pharmacokinetics.
Moxestrol is rapidly absorbed following oral administration across species.[2] However, a significant first-pass effect in the liver is likely, as evidenced by the faster clearance of both total radioactivity and unchanged moxestrol after intravenous administration compared to the oral route, despite similar urinary excretion levels.[2] This first-pass metabolism contributes to its oral bioavailability.
The metabolism of moxestrol is extensive, with hydroxylation being a primary pathway, leading to the formation of metabolites at the C-2, C-15, and C-16 positions. In rats, catechol estrogens (as methyl ethers) are significant metabolites found in bile, whereas in monkeys, they are the principal urinary metabolites.[2] The formation of D-homo derivatives has also been reported. These metabolites are subsequently conjugated (e.g., glucuronidation, sulfation) to facilitate their excretion. Notably, the 11β-methoxy group on moxestrol appears to hinder glucuronidation, making it a poorer substrate for this metabolic pathway compared to ethynylestradiol.
In terms of tissue distribution, studies in rats have shown that 24 hours after administration, total radioactivity from labeled moxestrol is higher in endocrine tissues compared to labeled ethynyl estradiol, which is consistent with its high affinity for the estrogen receptor.[2]
Conclusion
This technical guide provides a consolidated resource on the pharmacokinetics of 3-O-Methyl 17β-Estradiol in key animal models. The presented data tables, detailed experimental protocols, and pathway visualizations offer a comprehensive foundation for researchers and drug development professionals. A thorough understanding of the species-specific pharmacokinetic and metabolic profiles of moxestrol is crucial for the design and interpretation of preclinical studies and for the successful translation of this potent synthetic estrogen into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and metabolism of moxestrol in animals--rat, dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Bioanalytical high-throughput selected reaction monitoring-LC/MS determination of selected estrogen receptor modulators in human plasma: 2000 samples/day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen metabolism pathway in humans [pfocr.wikipathways.org]
- 6. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 7. Reference compounds for the study of moxestrol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wvj.science-line.com [wvj.science-line.com]
- 9. gdx.net [gdx.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of moxestrol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of estradiol, ethynylestradiol, and moxestrol in rat uterus, vagina, and aorta: influence of sex steroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
3-O-Methyl 17β-Estradiol: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl 17β-Estradiol is a synthetic derivative of the primary female sex hormone, 17β-estradiol. The addition of a methyl group at the 3-hydroxyl position of the steroidal A-ring significantly alters its physicochemical properties, potentially influencing its interaction with estrogen receptors (ERs) and its overall pharmacological profile. This technical guide provides a comprehensive overview of 3-O-Methyl 17β-Estradiol as an estrogen receptor modulator, consolidating available data and presenting detailed experimental protocols for its characterization. While specific quantitative data for this particular compound is limited in publicly available literature, this guide leverages information on related estradiol derivatives and established methodologies to provide a foundational resource for researchers.
Core Concepts: Estrogen Receptor Signaling
Estrogens exert their physiological effects primarily through two classical nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors function as ligand-activated transcription factors.[1] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Beyond this classical genomic pathway, estrogens can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor 1 (GPER1).[2][3] These pathways involve the activation of various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which can, in turn, influence gene expression and cellular processes.[2][3]
Quantitative Data
Specific quantitative data on the binding affinity and functional activity of 3-O-Methyl 17β-Estradiol is not extensively reported in the current scientific literature. However, studies on related 3-O-substituted estradiol derivatives and other estradiol metabolites provide valuable context for understanding its potential as an estrogen receptor modulator. The following tables summarize representative data for comparator compounds.
Table 1: Estrogen Receptor Binding Affinity of Comparator Compounds
| Compound | Receptor | Binding Affinity (Ki or IC50) | Reference |
| 17β-Estradiol | ERα | ~0.2 nM (Kd) | |
| 17β-Estradiol | ERβ | ~0.5 nM (IC50) | [4] |
| 2-Methoxyestradiol | ERα/ERβ | Weak affinity | [5] |
| 4-Methoxyestradiol | ERα/ERβ | Weak affinity | [4] |
| Buame | ER | Ki = 5.9 x 10⁻⁷ M | [6] |
Table 2: In Vitro Functional Activity of Comparator Compounds
| Compound | Assay | Cell Line | Activity (EC50) | Reference |
| 17β-Estradiol | Proliferation Assay | MCF-7 | ~1-10 pM | [7] |
| 17β-Estradiol | Reporter Gene Assay (ERα) | Various | ~1-10 pM | [8] |
| 17β-Estradiol | Reporter Gene Assay (ERβ) | Various | ~1-10 pM | [8] |
| Buame | Proliferation Assay | MCF-7 | 10⁻¹¹ to 10⁻⁹ M | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 3-O-Methyl 17β-Estradiol's activity as an estrogen receptor modulator. The following are standard protocols for key in vitro assays.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand, typically [³H]17β-estradiol, for binding to ERα or ERβ.
Materials:
-
Recombinant human ERα or ERβ protein
-
[³H]17β-estradiol
-
Test compound (3-O-Methyl 17β-Estradiol)
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT)
-
Hydroxylapatite (HAP) slurry or dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound and a standard competitor (unlabeled 17β-estradiol).
-
In assay tubes, combine the binding buffer, a fixed concentration of recombinant ER protein, and a fixed concentration of [³H]17β-estradiol (typically 0.5-1.0 nM).
-
Add the serially diluted test compound or standard competitor to the respective tubes. Include a control group with no competitor (total binding) and a group with a high concentration of unlabeled estradiol (non-specific binding).
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separate the receptor-bound from free radioligand using either HAP slurry (which binds the receptor-ligand complex) or dextran-coated charcoal (which adsorbs free ligand).
-
Centrifuge the samples and measure the radioactivity in the bound fraction using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of ERα or ERβ.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa, or MCF-7) that does not endogenously express high levels of ERs.
-
Expression vectors for human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid for transfection efficiency normalization (e.g., a plasmid expressing Renilla luciferase).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Test compound (3-O-Methyl 17β-Estradiol).
-
Lysis buffer and reporter gene assay system (e.g., luciferase assay reagent).
Procedure:
-
Seed the cells in multi-well plates and allow them to attach overnight.
-
Co-transfect the cells with the ER expression vector, the ERE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or a reference agonist (17β-estradiol). For antagonist testing, cells are co-treated with a fixed concentration of 17β-estradiol and serial dilutions of the test compound.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase).
-
Normalize the reporter gene activity to the control enzyme activity.
-
Plot the normalized reporter activity against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) values.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells.
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Test compound (3-O-Methyl 17β-Estradiol).
-
A method for quantifying cell number (e.g., sulforhodamine B (SRB) assay, MTT assay, or direct cell counting).
Procedure:
-
Maintain MCF-7 cells in phenol red-free medium with charcoal-stripped serum for at least 4-6 days to ensure they are in a quiescent state.
-
Seed the cells in multi-well plates at a low density.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or a reference agonist (17β-estradiol). For anti-estrogenic assays, cells are co-treated with a fixed concentration of 17β-estradiol and serial dilutions of the test compound.
-
Incubate the cells for 6-7 days, allowing for sufficient time for cell proliferation.
-
At the end of the incubation period, quantify the cell number using a chosen method (e.g., SRB assay).
-
Plot the cell number or absorbance against the log concentration of the test compound to determine the proliferative effect and the EC50 value.
Visualizations
Signaling Pathways
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Synthesis and study of the estrogenic activity of 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Estradiol synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 5. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 6. In vivo and in vitro evaluation of the estrogenic properties of the 17β-(butylamino)-1,3,5(10)-estratrien-3-ol (buame) related to 17β-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
The Dawn of Oral Contraception: A Technical History of 3-O-Methyl 17β-Estradiol (Mestranol)
A deep dive into the discovery, synthesis, and foundational biological studies of the estrogenic component of the first oral contraceptive.
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 3-O-Methyl 17β-Estradiol, more commonly known as mestranol. It details the serendipitous discovery of this potent synthetic estrogen and its pivotal role as the estrogenic component in the first oral contraceptive pill, Enovid. This document outlines the historical synthesis methodologies, provides detailed experimental protocols for key biological assays used in its initial evaluation, and presents quantitative data on its receptor binding and in vivo estrogenic activity. Furthermore, it illustrates the metabolic conversion of mestranol to its active form, ethinylestradiol, and the estrogen signaling pathway as understood during the era of its development. This guide is intended for researchers, scientists, and drug development professionals interested in the history of steroid chemistry and pharmacology.
Discovery and Historical Context
3-O-Methyl 17β-Estradiol, commercially known as mestranol, was first synthesized in 1956. Its discovery was a pivotal moment in the development of hormonal contraceptives. During the initial chemical synthesis of the progestin norethynodrel, an impurity was identified, which was later found to be the 3-methyl ether of ethinylestradiol. The removal of this "impurity" led to a higher incidence of breakthrough bleeding in early clinical trials. This observation led to the intentional synthesis and addition of mestranol to the formulation to provide cycle control.
Mestranol, in combination with norethynodrel, became the formulation for Enovid, the first oral contraceptive pill.[1] Developed by Gregory Pincus, John Rock, and Celso-Ramon Garcia, Enovid was initially approved by the U.S. Food and Drug Administration (FDA) in 1957 for the treatment of menstrual disorders and subsequently as a contraceptive in 1960.[2]
Synthesis
The original synthesis of mestranol involved the 3-O-methylation of ethinylestradiol. While the precise, scaled-up industrial process from the 1950s is proprietary, the fundamental chemical transformation is a Williamson ether synthesis. The phenolic hydroxyl group at the C3 position of the steroid is significantly more acidic than the tertiary alcohol at C17, allowing for its selective deprotonation and subsequent methylation.
General Laboratory Synthesis Protocol
A plausible laboratory-scale synthesis, reflective of the chemistry available at the time, would involve the following steps:
Starting Material: Estrone methyl ether (3-methoxyestrone).[3]
Reaction: Ethynylation of the 17-keto group.
Protocol:
-
Dissolve estrone methyl ether in a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Add a source of acetylene, such as potassium acetylide in liquid ammonia or by bubbling acetylene gas through a solution containing a strong base (e.g., sodium amide).
-
The acetylide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon at the C17 position of the estrone methyl ether.
-
The reaction is stirred at a controlled temperature (e.g., -33 °C for liquid ammonia reactions) until completion.
-
The reaction is quenched by the careful addition of an ammonium chloride solution or water.
-
The product, 3-O-Methyl 17β-Estradiol (mestranol), is then extracted using an organic solvent.
-
The crude product is purified by recrystallization from a suitable solvent such as methanol or acetone.
Biological Activity and Mechanism of Action
Mestranol is a prodrug, meaning it is biologically inactive in its initial form.[4][5] It requires metabolic activation in the liver, where it undergoes O-demethylation to its active metabolite, ethinylestradiol.[4][5] This conversion is primarily mediated by the cytochrome P450 enzyme, CYP2C9.[6] Ethinylestradiol is a potent agonist of the estrogen receptor (ER).[7]
Estrogen Receptor Signaling Pathway
The mechanism of action of ethinylestradiol, the active metabolite of mestranol, follows the established pathway for estrogenic compounds. The understanding of this pathway in the mid-20th century was foundational.
Experimental Evaluation of Estrogenic Activity
The estrogenic potency of mestranol was primarily evaluated using in vivo and in vitro assays that were standard at the time.
In Vivo Assays
This classic bioassay was used to determine the estrogenic activity of a substance by observing its effect on the vaginal epithelium of ovariectomized rodents.[5]
Experimental Protocol:
-
Animal Model: Ovariectomized adult female rats or mice. Ovariectomy induces a state of estrogen deficiency, resulting in an atrophic vaginal epithelium.
-
Dosing: The test compound (mestranol) is administered, typically via subcutaneous injection or oral gavage, for a set number of days.
-
Vaginal Smears: Vaginal smears are taken daily and examined microscopically.
-
Endpoint: A positive estrogenic response is the appearance of cornified epithelial cells in the vaginal smear, indicating proliferation and keratinization of the vaginal epithelium. The minimum dose required to produce this effect in 50% of the animals is determined.
This assay measures the increase in uterine weight in immature or ovariectomized rodents as an indicator of estrogenic activity.[8][9]
Experimental Protocol:
-
Animal Model: Immature female rats (e.g., 21 days old) or ovariectomized adult female rats.
-
Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. A positive control (e.g., 17β-estradiol or ethinylestradiol) and a vehicle control are run in parallel.
-
Necropsy: On the fourth day, approximately 24 hours after the last dose, the animals are euthanized.
-
Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The luminal fluid may be blotted before weighing to obtain the blotted uterine weight.
-
Endpoint: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
Quantitative Data from Early Uterotrophic Assays:
| Compound | Route of Administration | Animal Model | Dose | Result (Uterine Weight Increase) | Reference |
| Mestranol | Oral | Immature Rat | 0.05 mg | Not specified, but estrogenic | [10] |
| Ethinylestradiol | Oral | Immature Rat | 0.05 mg | Not specified, but estrogenic | [10] |
In Vitro Assays
These assays measure the affinity of a compound for the estrogen receptor. Early studies by Elwood Jensen and others using radiolabeled estrogens laid the groundwork for these competitive binding assays.[11][12]
Experimental Protocol (Historical Context):
-
Receptor Source: Uterine cytosol prepared from immature or ovariectomized rats, which is a rich source of estrogen receptors.
-
Radioligand: A radiolabeled estrogen, typically [³H]-17β-estradiol, is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (mestranol, ethinylestradiol, or 17β-estradiol).
-
Separation: After incubation, the receptor-bound radioligand is separated from the free radioligand. This was historically done using methods like dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to 17β-estradiol.
Comparative Estrogen Receptor Binding Affinities:
| Compound | Relative Binding Affinity (RBA) % (17β-Estradiol = 100%) | Reference |
| 17β-Estradiol | 100 | [4] |
| Ethinylestradiol | 75 - 190 | [4] |
| Mestranol | 0.1 - 2.3 | [4] |
Pharmacokinetics and Metabolism
As a prodrug, the pharmacokinetics of mestranol are intrinsically linked to its conversion to ethinylestradiol. Early studies established that a 50 µg oral dose of mestranol is approximately bioequivalent to a 35 µg oral dose of ethinylestradiol, indicating a conversion efficiency of about 70%.[13][14]
Pharmacokinetic Parameters:
| Parameter | Mestranol | Ethinylestradiol (from Mestranol) | Reference |
| Metabolism | Hepatic O-demethylation | Further hepatic metabolism | [4][5] |
| Active Metabolite | Ethinylestradiol | - | [4][5] |
| Elimination Half-life | ~50 minutes | 7 - 36 hours | [4] |
Early Clinical Trials of Enovid
The initial large-scale clinical trials of Enovid, containing mestranol and norethynodrel, were conducted in Puerto Rico in the mid-1950s.[15][16] These trials were crucial for demonstrating the contraceptive efficacy of the formulation.
Key Findings from the Puerto Rico Trials:
-
Efficacy: When taken correctly, the pill was reported to be 100% effective in preventing pregnancy.[15]
-
Side Effects: A significant percentage of participants (around 17%) reported side effects, including nausea, dizziness, headaches, and breakthrough bleeding.[15] These side effects were more pronounced with the initial higher doses.
Conclusion
The discovery and development of 3-O-Methyl 17β-Estradiol (mestranol) represent a landmark achievement in medicinal chemistry and reproductive health. Its serendipitous identification and subsequent inclusion in the first oral contraceptive, Enovid, ushered in a new era of hormonal contraception. While mestranol itself is a weak estrogen, its efficient metabolic conversion to the highly potent ethinylestradiol underlies its biological activity. The foundational studies, from its synthesis and in vivo estrogenicity assays to the early clinical trials, provided the critical data that led to its widespread use and paved the way for the development of subsequent generations of hormonal contraceptives. This technical guide serves as a historical record of the key scientific milestones in the journey of this transformative molecule.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Gregory Pincus and Enovid · Conceiving the Pill · OnView [collections.countway.harvard.edu]
- 3. Estrone methyl ether [medbox.iiab.me]
- 4. Enovid: The First Hormonal Birth Control Pill (1957–1988) | Embryo Project Encyclopedia [embryo.asu.edu]
- 5. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urosphere.com [urosphere.com]
- 10. Enovid — EST/Sloan Blog — Ensemble Studio Theatre [ensemblestudiotheatre.org]
- 11. Estrogen action: a historic perspective on the implications of considering alternative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elwood V. Jensen (1920–2012): Father of the nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. health.state.mn.us [health.state.mn.us]
- 15. The Puerto Rico Pill Trials | American Experience | Official Site | PBS [pbs.org]
- 16. Contraceptive trials in Puerto Rico - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-O-Methyl 17β-Estradiol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl 17β-estradiol and its derivatives represent a significant class of synthetic estrogens with diverse applications in medicine, from hormone replacement therapy to cancer treatment and neuroprotection. The methylation of the phenolic hydroxyl group at the C-3 position of the estradiol scaffold profoundly influences the pharmacokinetic and pharmacodynamic properties of these compounds, often creating prodrugs that are metabolized to their active, non-methylated forms. This guide provides a comprehensive technical overview of the synthesis, biological activity, structure-activity relationships, and experimental evaluation of 3-O-Methyl 17β-estradiol derivatives and analogs.
Core Compound: 3-O-Methyl 17β-Estradiol
3-O-Methyl 17β-estradiol, the foundational compound of this class, is a synthetic derivative of the natural estrogen 17β-estradiol. The key structural modification is the methylation of the phenolic hydroxyl group at the 3-position of the steroid's A-ring. This modification renders the molecule less polar and orally active.
Synthesis of 3-O-Methyl 17β-Estradiol Derivatives
The synthesis of 3-O-Methyl 17β-estradiol derivatives typically starts from commercially available estrone or estradiol. A common and crucial step is the selective methylation of the 3-hydroxyl group.
General Synthesis Workflow
Caption: General synthetic workflow for 3-O-Methyl 17β-Estradiol and its analogs.
Detailed Experimental Protocol: Synthesis of Mestranol (3-O-Methyl-17α-ethinylestradiol)
Mestranol, a widely used component in oral contraceptives, is a key derivative of 3-O-Methyl 17β-estradiol. Its synthesis involves the methylation of the 3-hydroxyl group of estradiol, followed by ethynylation at the 17-position.
Materials:
-
Estradiol
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Potassium acetylide or Lithium acetylide
-
Liquid ammonia
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Methylation of the 3-Hydroxyl Group:
-
Dissolve estradiol in a suitable solvent like acetone or DMF.
-
Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.
-
Add the methylating agent, dimethyl sulfate or methyl iodide, dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-O-Methyl estradiol.
-
-
Oxidation of the 17-Hydroxyl Group (if starting from 3-O-Methyl estradiol):
-
Dissolve the crude 3-O-Methyl estradiol in a suitable solvent like acetone.
-
Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), dropwise at 0°C.
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Quench the reaction with isopropanol and dilute with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield 3-methoxyestrone.
-
-
Ethynylation of the 17-Keto Group:
-
In a flask equipped with a dry ice condenser, add liquid ammonia and a catalytic amount of ferric nitrate.
-
Slowly add small pieces of lithium or sodium metal until a persistent blue color is observed.
-
Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of the metal acetylide.
-
Add a solution of 3-methoxyestrone in dry THF to the reaction mixture.
-
Stir the reaction for several hours at the temperature of liquid ammonia.
-
Quench the reaction by the slow addition of ammonium chloride.
-
Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography to obtain Mestranol.
-
Biological Activity and Therapeutic Applications
Derivatives of 3-O-Methyl 17β-estradiol exhibit a wide range of biological activities, primarily mediated through their interaction with estrogen receptors (ERα and ERβ).
Estrogenic Activity
Most 3-O-methylated derivatives are prodrugs that are demethylated in the liver to their corresponding active estrogens. For instance, mestranol is demethylated to the highly potent estrogen, ethinylestradiol.[1][2]
Anticancer Activity
Certain derivatives have been investigated for their antiproliferative effects on cancer cell lines, particularly breast cancer. Modifications at the C-17 position of the 3-O-sulfamated estradiol scaffold have been shown to be crucial for high activity.[3][4]
Neuroprotection
Estradiol and its analogs have demonstrated neuroprotective effects against various insults, including glutamate-induced excitotoxicity and oxidative stress.[5] The phenolic A-ring is considered essential for this activity.
Cardioprotection
Estrogens are known to have cardioprotective effects, and some synthetic analogs are being explored for this purpose. These effects can be mediated through both genomic and non-genomic pathways.
Structure-Activity Relationships (SAR)
The biological activity of 3-O-Methyl 17β-estradiol derivatives is highly dependent on their structural features.
Caption: Key structure-activity relationships for 3-O-Methyl 17β-Estradiol derivatives.
-
3-Position: Methylation of the 3-hydroxyl group generally decreases binding affinity for the estrogen receptor but increases oral bioavailability by protecting the phenolic group from first-pass metabolism.[1]
-
17-Position: The presence and nature of the substituent at the 17-position significantly impact activity. A 17α-ethinyl group, as in mestranol, enhances oral potency by sterically hindering metabolic oxidation of the 17β-hydroxyl group. Modifications with other groups can modulate antiproliferative and neuroprotective activities.[3][4]
-
Other Positions: Substitution at other positions on the steroid nucleus, such as C2 and C4, can also influence biological activity.
Quantitative Data
The following tables summarize key quantitative data for 3-O-Methyl 17β-estradiol and related compounds.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα RBA (%) | ERβ RBA (%) | Reference |
| 17β-Estradiol | 100 | 100 | [6] |
| Mestranol | 0.1 - 2.3 | Not Reported | [1] |
| Ethinylestradiol | 75 - 190 | Not Reported | [1] |
| 2-Methoxyestradiol | Weak | Weak | [7] |
| 4-Methoxyestradiol | Weak | Weak | [7] |
RBA: Relative Binding Affinity, with 17β-Estradiol set to 100%.
Table 2: In Vitro Antiproliferative Activity (MCF-7 Cells)
| Compound | IC₅₀ (µM) | Reference |
| Tamoxifen | ~7.7 | [8] |
| Raloxifene | ~7.7 | [8] |
| 2-Ethyl-estradiol-3,17-O,O-bis-sulfamate analog | ~0.06 | [9] |
IC₅₀ values can vary depending on experimental conditions.
Table 3: Pharmacokinetic Parameters of Mestranol
| Parameter | Value | Unit | Reference |
| Bioavailability (as Ethinylestradiol) | ~70 | % | [2] |
| Elimination Half-life | 50 | minutes | [1] |
Pharmacokinetic parameters can exhibit significant inter-individual variability.[10]
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol or recombinant human ERα/ERβ
-
[³H]-17β-Estradiol
-
Test compounds
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds and a standard (unlabeled 17β-estradiol).
-
In assay tubes, combine the cytosol or recombinant ER, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or standard. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the tubes to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets multiple times with assay buffer to remove unbound radioligand.
-
Elute the bound radioligand from the HAP pellet with ethanol and transfer to scintillation vials.
-
Add scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of specific [³H]-17β-estradiol binding).
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogenic or anti-estrogenic activity of a compound by its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Charcoal-dextran stripped FBS (for hormone-free medium)
-
Test compounds
-
17β-Estradiol (positive control)
-
MTT reagent or other cell viability assay reagent
Procedure:
-
Culture MCF-7 cells in regular growth medium.
-
To remove residual estrogens, switch the cells to a hormone-free medium (containing charcoal-dextran stripped FBS) for 3-4 days before the assay.
-
Seed the cells in 96-well plates in the hormone-free medium and allow them to attach.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control, a positive control (17β-estradiol), and for anti-estrogenicity testing, co-treatment with 17β-estradiol.
-
Incubate the plates for 6-7 days.
-
Assess cell proliferation using a cell viability assay, such as the MTT assay. This involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals and measuring the absorbance.
-
Plot the cell proliferation against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate estrogen receptor-mediated gene transcription.
Materials:
-
A cell line stably transfected with an estrogen-responsive reporter construct (e.g., T47D-KBluc cells, which contain an ERE-luciferase reporter).[3][11][12]
-
Culture medium
-
Test compounds
-
17β-Estradiol (positive control)
-
Luciferase assay reagent
Procedure:
-
Seed the reporter cell line in 96-well plates and allow them to attach.
-
Treat the cells with serial dilutions of the test compounds, along with appropriate controls.
-
Incubate the plates for a set period (e.g., 24 hours) to allow for gene transcription and translation of the luciferase enzyme.
-
Lyse the cells and add the luciferase assay reagent, which contains the substrate luciferin.
-
Measure the luminescence produced using a luminometer.
-
Calculate the fold induction of luciferase activity compared to the vehicle control and determine the EC₅₀ value.
Signaling Pathways
The biological effects of 3-O-Methyl 17β-estradiol derivatives, following their conversion to active estrogens, are mediated through complex signaling pathways. These include both classical genomic pathways and rapid non-genomic pathways.
Genomic Signaling Pathway
Caption: Classical genomic signaling pathway of estrogens.
Non-Genomic Signaling (e.g., MAPK/ERK Pathway)
Rapid, non-genomic effects of estrogens are often initiated at the cell membrane and involve the activation of kinase cascades, such as the MAPK/ERK pathway, which can contribute to neuroprotection.[4]
Caption: Non-genomic estrogen signaling via the MAPK/ERK pathway.
Conclusion
3-O-Methyl 17β-estradiol and its derivatives are a versatile class of compounds with significant therapeutic potential. Their biological activity is intricately linked to their structure, particularly modifications at the 3- and 17-positions. A thorough understanding of their synthesis, structure-activity relationships, and the experimental methods used for their evaluation is crucial for the development of new and improved drugs targeting the estrogen receptor system for a variety of clinical applications. This guide provides a foundational resource for researchers and drug development professionals working in this important area of medicinal chemistry and pharmacology.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 6. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of activity of an estrogen-derivative as cardioprotector drug using an ischemia-reperfusion injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. health.state.mn.us [health.state.mn.us]
- 10. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for 3-O-Methyl 17beta-Estradiol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl 17beta-Estradiol is a methylated derivative of the primary female sex hormone, 17beta-estradiol. While 17beta-estradiol's biological effects are extensively studied, specific experimental data and established cell culture protocols for this compound are limited in publicly available scientific literature. It is hypothesized that this compound may exert its effects through mechanisms similar to its parent compound, potentially acting as an agonist of the G protein-coupled estrogen receptor (GPER). GPER activation initiates rapid, non-genomic signaling cascades that can influence cellular processes such as proliferation, migration, and survival.[1][2][3][4]
These application notes provide a comprehensive set of experimental protocols adapted from established methodologies for 17beta-estradiol. These protocols are intended to serve as a starting point for researchers investigating the cellular effects of this compound. All protocols should be optimized for specific cell lines and experimental conditions.
Mechanism of Action: A Hypothesized GPER-Mediated Signaling Pathway
Assuming this compound acts as a GPER agonist, its binding to GPER, a seven-transmembrane receptor, is expected to trigger a cascade of intracellular signaling events. This is in contrast to the classical genomic pathway of estrogen action, which involves nuclear estrogen receptors and direct regulation of gene transcription.[2]
Upon activation, GPER can couple to various G proteins to initiate downstream signaling. Key pathways potentially activated include:
-
MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a common outcome of GPER signaling. This pathway is crucial for regulating cell proliferation, differentiation, and survival.[2]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) pathway is another critical signaling cascade that can be initiated by GPER. This pathway plays a central role in cell growth, survival, and metabolism.[3]
-
cAMP/PKA Pathway: GPER activation can also lead to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which can modulate various cellular functions.
These signaling pathways can ultimately lead to changes in gene expression and cellular behavior, impacting processes like cell proliferation and migration in various cell types, including cancer cells.
Data Presentation
The following tables summarize quantitative data obtained from studies using the parent compound, 17beta-estradiol, in various cancer cell lines. This data can serve as a reference for designing experiments with this compound, although the effective concentrations and magnitude of effects may differ.
Table 1: Effect of 17beta-Estradiol on Cell Proliferation
| Cell Line | Concentration Range | Incubation Time | Assay | Observed Effect |
| MCF-7 (ER+) | 0.01 - 100 nM | 24 - 72 h | MTT, CCK-8 | Increased proliferation |
| MDA-MB-231 (ER-) | 10 - 100 nM | 48 h | CCK-8 | Increased proliferation[5] |
| BT-549 (ER-) | 10 - 100 nM | 48 h | CCK-8 | Increased proliferation[5] |
Table 2: Effect of 17beta-Estradiol on Cell Migration and Invasion
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect |
| MDA-MB-231 (ER-) | 0.1 µM | 8 h | Transwell Migration | Increased migration[6] |
| BT-549 (ER-) | 30 nM | 48 h | Wound Healing | Increased migration[5] |
| MDA-MB-231 (ER-) | 30 nM | 48 h | Invasion Chamber | Increased invasion[5] |
Experimental Protocols
The following are detailed protocols adapted for the study of this compound in cell culture.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Solvent Selection: Due to the lipophilic nature of steroid derivatives, DMSO or ethanol are recommended as solvents.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the mass of this compound powder required to make a 10 mM stock solution. The molecular weight of this compound (C19H26O2) is approximately 286.41 g/mol .
-
Aseptically weigh the required amount of powder and dissolve it in the appropriate volume of sterile DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[7]
Note: The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Protocol 2: Cell Proliferation Assay (MTT or CCK-8)
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium with charcoal-stripped serum (for hormone-sensitive studies)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in complete medium.
-
Serum Starvation (Optional): For hormone-sensitive assays, replace the complete medium with phenol red-free medium containing charcoal-stripped serum for 24 hours to reduce the influence of endogenous hormones.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested starting concentration range, based on 17beta-estradiol studies, is 0.1 nM to 1 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at time 0.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition at Different Time Points: Capture images of the same fields at various time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Protocol 4: Western Blot Analysis for Signaling Pathway Activation
Materials:
-
Breast cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for short time points (e.g., 5, 15, 30, 60 minutes) to observe rapid signaling events.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Image Acquisition: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Hypothesized GPER-mediated signaling cascade for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G-Protein-Coupled Estrogen Receptor (GPER) Regulates Trimethylation of Histone H3 at Lysine 4 and Represses Migration and Proliferation of Ovarian Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 17beta-alkoxyestra-1,3, 5(10)-trienes as potential neuroprotectants against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-O-Methyl 17α-Estradiol synthesis - chemicalbook [chemicalbook.com]
- 7. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 3-O-Methyl 17β-Estradiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of 3-O-Methyl 17β-Estradiol, a derivative of the primary female sex hormone, 17β-Estradiol. Due to the limited availability of direct in vivo data for 3-O-Methyl 17β-Estradiol, this document extrapolates from the extensive research conducted on its parent compound, 17β-Estradiol (E2), and other estrogen analogs. It is hypothesized that 3-O-Methyl 17β-Estradiol acts as a prodrug, undergoing demethylation in the liver to yield the active 17β-Estradiol. These protocols are intended to serve as a starting point for researchers designing in vivo studies to investigate the therapeutic potential and biological effects of this compound.
Introduction
3-O-Methyl 17β-Estradiol is a synthetic derivative of 17β-Estradiol, characterized by a methyl group at the C-3 hydroxyl position. This modification is expected to increase the lipophilicity of the molecule, potentially altering its pharmacokinetic profile to allow for improved oral bioavailability and a more sustained release compared to the parent hormone. The primary mechanism of action is anticipated to be through its conversion to 17β-Estradiol, which then binds to and activates estrogen receptors (ERα and ERβ), thereby modulating the transcription of target genes.
Mechanism of Action: Signaling Pathways
Upon in vivo administration and subsequent demethylation to 17β-Estradiol, the compound is expected to elicit its effects through the well-established estrogen signaling pathways. These pathways can be broadly categorized into genomic and non-genomic actions.
-
Genomic Signaling: This is the classical pathway where 17β-Estradiol binds to ERα or ERβ in the cytoplasm or nucleus.[1] The hormone-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[2] The complex can also interact with other transcription factors to modulate gene expression indirectly.[2]
-
Non-Genomic Signaling: This rapid signaling cascade is initiated by 17β-Estradiol binding to membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptor 1 (GPER1).[1] This leads to the activation of various intracellular signaling cascades, including the MAPK and PI3K pathways, influencing cellular processes independently of direct gene transcription.[2][3]
References
Application Notes and Protocols for the Quantification of 3-O-Methyl 17beta-Estradiol (Mestranol)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-O-Methyl 17beta-Estradiol, commonly known as Mestranol, in pharmaceutical formulations and biological matrices. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantification of Mestranol in Pharmaceutical Tablets by RP-HPLC
This method is suitable for the quantitative estimation of Mestranol in tablet formulations.
Experimental Protocol
A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed for the determination of Mestranol.
-
Instrumentation : An Agilent 1100 HPLC system equipped with a binary pump, autosampler, and a diode array detector (DAD) is suitable for this analysis.[1]
-
Column : Hypersil ODS C18 column (150 x 4.6mm, 5µm).[2]
-
Mobile Phase : A mixture of acetonitrile and phosphate buffer (25:75 v/v) with 0.01M Tri-ethylamine adjusted to a pH of 2.16.[2]
-
Detection : UV detection at 224 nm.[2]
-
Injection Volume : 5 µL.[1]
-
Temperature : 25 °C.[1]
-
Internal Standard : Progesterone can be used as an internal standard.[1]
Sample Preparation
Standard and sample solutions are prepared in the mobile phase. For tablet analysis, a portion of the ground tablet powder is dissolved in the mobile phase, sonicated, and filtered.
Data Presentation
| Parameter | Result | Reference |
| Linearity Range | 30 µg/mL to 70 µg/mL | [2] |
| Correlation Coefficient (r²) | 0.998 | [2] |
| Limit of Detection (LOD) | 0.2 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.6 µg/mL | [2] |
| Accuracy (% Recovery) | 99.86% to 100.98% | [2] |
| Precision (%RSD) | < 2% | [2] |
| Assay of Marketed Formulation | 99.82% | [2] |
Experimental Workflow
Caption: Workflow for Mestranol quantification by HPLC.
Quantification of Mestranol in Biological Matrices by LC-MS/MS
This method is designed for the sensitive and selective quantification of Mestranol and its active metabolite, ethinyl estradiol, in plasma. A derivatization step is included to enhance the sensitivity of ethinyl estradiol.
Experimental Protocol
-
Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Sample Preparation :
-
Extraction : Liquid-liquid extraction (LLE) with n-butyl chloride is performed on 0.5 mL of plasma.[3] An internal standard (e.g., ethinyl estradiol-d4) is added before extraction.[3]
-
Derivatization : The extracted residue is derivatized with dansyl chloride to improve the ionization efficiency of ethinyl estradiol.[3][4][5] The reaction is carried out in a basic medium (e.g., sodium bicarbonate buffer) at an elevated temperature.[4]
-
-
Chromatography :
-
Mass Spectrometry :
-
Ionization : Electrospray Ionization (ESI) in positive mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification.
-
Data Presentation
While a specific validated method for Mestranol in plasma was not found in the provided results, the following table is constructed based on a validated method for the simultaneous determination of norethindrone and ethinyl estradiol, which requires a similar analytical approach.[3]
| Parameter | Ethinyl Estradiol (Mestranol Metabolite) | Norethindrone (Co-administered Progestin) | Reference |
| Linearity Range | 2.5 - 500 pg/mL | 50 - 10000 pg/mL | [3] |
| Inter-day Precision (%RSD) | < 4.2% | < 6.8% | [3] |
| Inter-day Accuracy (%RE) | < 5.9% | < 4.4% | [3] |
Caption: Workflow for Mestranol analysis by GC-MS.
Signaling Pathway Context: Mestranol as a Pro-drug
Mestranol is a pro-drug that is demethylated in the liver to its active form, ethinyl estradiol. Ethinyl estradiol then acts as an agonist for the estrogen receptor.
Caption: Metabolic activation of Mestranol.
References
- 1. agilent.com [agilent.com]
- 2. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 3. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Detection of 3-O-Methyl 17beta-Estradiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 3-O-Methyl 17beta-Estradiol in human serum or plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections outline a comprehensive methodology, from sample preparation to data analysis, designed to offer high sensitivity and specificity for this analyte.
Introduction
This compound is a methylated metabolite of the primary female sex hormone, 17beta-estradiol. Accurate quantification of this and other estrogen metabolites is crucial for various fields of research, including endocrinology, pharmacology, and clinical diagnostics. LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its superior sensitivity, specificity, and the ability to multiplex the analysis of several analytes in a single run.[1][2][3] This protocol offers a starting point for researchers to develop and validate a robust LC-MS/MS method for this compound.
Experimental Protocol
This protocol is a recommended starting point and should be optimized and validated for specific laboratory conditions and instrumentation.
-
Reference Standard: this compound certified reference material.
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., d3-3-O-Methyl 17beta-Estradiol) is highly recommended. If unavailable, a structurally similar deuterated steroid may be used after careful validation.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Sample Preparation: Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) cartridges. Alternatively, liquid-liquid extraction (LLE) can be performed using methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane.
-
Human Serum/Plasma: Pooled human serum or plasma for calibration standards and quality control samples.
SLE is a high-throughput and efficient sample preparation technique for removing proteins and phospholipids from biological matrices.[4][5]
-
Pre-treatment: To 200 µL of serum or plasma, add 200 µL of an aqueous solution containing the internal standard. Vortex briefly to mix.
-
Loading: Load the pre-treated sample onto a 96-well SLE plate and apply a gentle vacuum or positive pressure to load the sample into the sorbent.
-
Elution: After a brief waiting period (typically 5 minutes) for the sample to distribute within the sorbent, add 1 mL of a suitable organic solvent (e.g., MTBE or dichloromethane) to elute the analyte and internal standard.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and centrifuge before transferring to an autosampler vial for LC-MS/MS analysis.
The following conditions are a good starting point and should be optimized for the specific LC system and column used. A C18 or a Phenyl-Hexyl column is recommended for the separation of steroids.
| Parameter | Recommended Condition |
| LC Column | C18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. Total run time is approximately 10 minutes. |
The following are theoretical MS parameters for this compound, which has a molecular weight of 286.41 g/mol . These must be optimized by infusing a standard solution of the analyte. Both positive and negative ionization modes should be evaluated, though positive mode is often preferred for methylated steroids.
| Parameter | Recommended Condition (Positive ESI) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 287.2 [M+H]⁺ |
| Product Ions (Q3) | To be determined empirically. Likely fragments would involve loss of water (m/z 269.2), or cleavage of the D-ring. A quantifier and a qualifier ion should be selected. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 50-100 ms |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following table presents hypothetical yet realistic performance characteristics for a validated LC-MS/MS assay for this compound. These values should be determined during method validation.
| Parameter | Expected Performance |
| Linear Range | 1 - 500 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 pg/mL |
| Limit of Quantification (LOQ) | 1.0 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be assessed and compensated for with an internal standard. |
Visualizations
Caption: LC-MS/MS Experimental Workflow.
Caption: Hypothetical Metabolic and Signaling Pathway.
References
- 1. LC-MS/MS measurement of serum steroids in the clinical laboratory - Clinical Laboratory int. [clinlabint.com]
- 2. selectscience.net [selectscience.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Estrogen Analysis from Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
Application Notes and Protocols: 3-O-Methyl 17β-Estradiol in Estrogen-Dependent Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl 17β-Estradiol (also known as Estradiol 3-methyl ether) is a synthetic derivative of the potent endogenous estrogen, 17β-estradiol (E2). In the context of estrogen-dependent breast cancer research, it serves as a valuable tool, primarily functioning as a prodrug that is metabolized to the active 17β-estradiol. This metabolic conversion allows for a more sustained release and activity of estradiol in experimental models. Estrogen-dependent breast cancers are characterized by the expression of estrogen receptors (ERα and ERβ), which, upon binding to estrogens, trigger signaling pathways that promote tumor cell proliferation and survival. The study of these pathways and the development of targeted therapies are critical areas of cancer research.
This document provides detailed application notes and experimental protocols for the use of 3-O-Methyl 17β-Estradiol in studying estrogen-dependent breast cancer, with a focus on in vitro cell proliferation and receptor binding assays, as well as in vivo xenograft models.
Mechanism of Action
3-O-Methyl 17β-Estradiol exerts its biological effects primarily after being demethylated to 17β-estradiol. The active metabolite, 17β-estradiol, then binds to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes, modulating their transcription. This genomic pathway is a key driver of cell proliferation in ER-positive breast cancer.
Quantitative Data
As 3-O-Methyl 17β-Estradiol is a prodrug, its direct binding affinity and proliferative potency are dependent on its conversion to 17β-estradiol. The following tables provide quantitative data for the active metabolite, 17β-estradiol, which serves as a benchmark for the expected biological activity.
Table 1: Estrogen Receptor Binding Affinity of 17β-Estradiol
| Receptor | Ligand | Binding Affinity (Ki) | Binding Affinity (Kd) | Reference |
| ERα (Human) | 17β-Estradiol | - | ~0.2 nM | [1] |
| ERβ (Human) | 17β-Estradiol | - | ~0.5 nM | [2] |
Table 2: Proliferative Potency of 17β-Estradiol in MCF-7 Cells
| Cell Line | Compound | Potency (EC50) | Assay | Reference |
| MCF-7 | 17β-Estradiol | ~22 nM | Fluorescence Polarization | [3] |
| MCF-7 | 17β-Estradiol | Statistically significant increase in cell viability at 0.001-1 µM | MTT Assay | [4] |
Experimental Protocols
In Vitro Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-17β-estradiol.
Materials:
-
Rat uterine cytosol (as a source of ERα and ERβ)
-
[2,4,6,7-³H]-17β-Estradiol (Radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
3-O-Methyl 17β-Estradiol (Test Compound)
-
Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation vials and cocktail
-
Microcentrifuge tubes
Protocol:
-
Preparation of Reagents:
-
Prepare assay buffer and store at 4°C. Add Dithiothreitol fresh before use.
-
Prepare stock solutions of unlabeled 17β-estradiol and 3-O-Methyl 17β-Estradiol in an appropriate solvent (e.g., ethanol).
-
Prepare a working solution of [³H]-17β-estradiol in assay buffer to a final concentration of ~1 nM.
-
-
Assay Setup: [5]
-
In microcentrifuge tubes, add 100 µL of assay buffer (for total binding) or 100 µL of a high concentration of unlabeled 17β-estradiol (for non-specific binding).
-
Add increasing concentrations of 3-O-Methyl 17β-Estradiol to a series of tubes.
-
Add 100 µL of the [³H]-17β-estradiol working solution to all tubes.
-
Add 200 µL of the prepared rat uterine cytosol to each tube.
-
Vortex gently and incubate overnight at 4°C.
-
-
Separation of Bound and Free Ligand:
-
Add 500 µL of HAP slurry to each tube.
-
Vortex and incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the HAP pellet three times with 1 mL of ice-cold assay buffer.
-
-
Quantification:
-
Resuspend the final HAP pellet in 200 µL of ethanol.
-
Transfer the suspension to a scintillation vial, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment with 3-O-Methyl 17β-Estradiol in the estrogen-responsive breast cancer cell line, MCF-7.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (phenol red-free) supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
DMSO or Solubilization Buffer
-
96-well plates
-
Microplate reader
Protocol: [6]
-
Cell Seeding:
-
Culture MCF-7 cells in standard growth medium.
-
Harvest cells and resuspend in phenol red-free DMEM with 10% CS-FBS.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Hormone Starvation:
-
After 24 hours, replace the medium with phenol red-free DMEM with 1% CS-FBS and incubate for another 24-48 hours to synchronize the cells and reduce basal estrogenic activity.
-
-
Treatment:
-
Prepare serial dilutions of 3-O-Methyl 17β-Estradiol in phenol red-free DMEM with 1% CS-FBS.
-
Remove the starvation medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% ethanol).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the log concentration of 3-O-Methyl 17β-Estradiol to generate a dose-response curve and calculate the EC50 value.
-
In Vivo Xenograft Model
This protocol describes the establishment of an estrogen-dependent breast cancer xenograft model in immunodeficient mice using MCF-7 cells, with estrogen supplementation to support tumor growth.
Materials:
-
Female immunodeficient mice (e.g., Nude or SCID)
-
MCF-7 cells
-
Matrigel
-
17β-Estradiol pellets (e.g., 0.72 mg, 60-day release) or injectable estradiol valerate[7]
-
Calipers for tumor measurement
-
Estrogen Supplementation:
-
Cell Preparation and Injection:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment with 3-O-Methyl 17β-Estradiol (as a therapeutic agent to be tested):
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer 3-O-Methyl 17β-Estradiol or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
-
Endpoint and Analysis:
-
Continue treatment for the planned duration or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
-
Conclusion
3-O-Methyl 17β-Estradiol is a valuable research tool for studying the mechanisms of estrogen-dependent breast cancer. Its function as a prodrug for 17β-estradiol allows for sustained estrogenic effects in both in vitro and in vivo models. The protocols provided herein offer a framework for utilizing this compound to investigate estrogen receptor signaling, cell proliferation, and tumor growth. Researchers should note that the biological activity of 3-O-Methyl 17β-Estradiol is contingent upon its metabolic conversion to 17β-estradiol, and therefore, the quantitative parameters of 17β-estradiol should be used as a reference for expected efficacy.
References
- 1. 17β-estradiol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 2.2. MTT Assay [bio-protocol.org]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 3-O-Methyl 17beta-Estradiol in Neuroprotection Research: A Focus on its Active Metabolite, 17β-Estradiol
Introduction
3-O-Methyl 17beta-Estradiol, also known as Mestranol, is a synthetic estrogen that has been historically used in oral contraceptives.[1] In the context of neuroprotection research, it is important to note that Mestranol is a prodrug, meaning it is biologically inactive until it is metabolized in the liver.[1] The primary active metabolite of Mestranol is ethinylestradiol, a potent synthetic derivative of 17β-estradiol.[1] Therefore, the neuroprotective effects observed with Mestranol are largely attributable to the actions of its estrogenic metabolites.
Current research on the direct neuroprotective applications of this compound is limited. The vast majority of studies in this field have focused on the parent compound, 17β-estradiol, which is the most potent endogenous estrogen. This document will provide detailed application notes and protocols based on the extensive research conducted on 17β-estradiol, as its mechanisms are fundamental to understanding the potential neuroprotective effects of its methylated prodrug.
Mechanistic Insights into Estrogen-Mediated Neuroprotection
17β-estradiol exerts its neuroprotective effects through a variety of mechanisms, often involving both genomic and non-genomic signaling pathways. These pathways are initiated by the binding of 17β-estradiol to its receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are widely distributed throughout the central nervous system.[2]
Key Neuroprotective Mechanisms:
-
Activation of Pro-Survival Signaling Cascades: 17β-estradiol rapidly activates intracellular signaling pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3][4] These pathways promote neuronal survival by inhibiting apoptotic processes and promoting the expression of pro-survival genes.
-
Anti-Apoptotic Effects: By activating the aforementioned signaling pathways, 17β-estradiol can modulate the expression of key apoptotic proteins. For instance, it can increase the expression of anti-apoptotic proteins like Bcl-2 and decrease the expression of pro-apoptotic proteins like Bax and caspases.
-
Reduction of Oxidative Stress: 17β-estradiol has been shown to possess antioxidant properties, helping to mitigate the damaging effects of reactive oxygen species (ROS) that are often generated during neurodegenerative processes.[5]
-
Anti-Inflammatory Actions: Neuroinflammation is a common feature of many neurodegenerative diseases. 17β-estradiol can suppress the activation of microglia and astrocytes, the primary immune cells of the brain, thereby reducing the production of pro-inflammatory cytokines.
-
Modulation of Neurotransmitter Systems: Estrogens can influence the synthesis, release, and metabolism of various neurotransmitters, including dopamine and glutamate, which play crucial roles in neuronal function and excitotoxicity.
Signaling Pathways in Neuroprotection
The following diagrams illustrate the key signaling pathways involved in 17β-estradiol-mediated neuroprotection.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the neuroprotective effects of 17β-estradiol in different experimental models.
Table 1: In Vitro Neuroprotection Studies
| Cell Type | Insult | 17β-Estradiol Concentration | Outcome Measure | Result |
| Primary Cortical Neurons | Hydrogen Peroxide | 1-30 nM | Cell Viability | Increased cell survival |
| Hippocampal Neurons | β-amyloid (Aβ) | 50-100 nM | Neuronal Cell Death | Blocked Aβ-induced apoptosis |
| Retinal Ganglion Cells | NMDA | N/A (implant) | RGC Loss | Significantly attenuated cell loss |
Table 2: In Vivo Neuroprotection Studies
| Animal Model | Disease/Injury Model | 17β-Estradiol Dose | Outcome Measure | Result |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | Physiological levels | Infarct Volume | Decreased ischemic injury by almost 50% |
| Rat | Glutamate-induced excitotoxicity | 10 mg/kg | Neuroinflammation, Synapse Loss | Significantly abrogated detrimental effects |
| Mouse | MPTP-induced Parkinsonism | N/A | Dopamine Depletion | Prevented dopamine depletion |
| Double-transgenic Mouse | Alzheimer's Disease | 2 µ g/day | Amyloid-β Levels | Reduced brain amyloid-β peptide levels |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the neuroprotective effects of estrogens.
In Vitro Neuroprotection Assay using Primary Cortical Neurons
Objective: To assess the protective effect of 17β-estradiol against oxidative stress-induced neuronal death.
Materials:
-
Primary cortical neuron culture from embryonic day 18 (E18) rat fetuses
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
17β-estradiol (stock solution in ethanol)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Culture:
-
Isolate cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified incubator with 5% CO₂.
-
-
Treatment:
-
After 5-7 days in culture, treat the neurons with varying concentrations of 17β-estradiol (e.g., 1, 10, 30 nM) or vehicle (ethanol) for 48 hours.
-
-
Induction of Oxidative Stress:
-
Following the pretreatment period, expose the neurons to a final concentration of 100 µM H₂O₂ for 4 hours to induce oxidative stress.
-
-
Assessment of Cell Viability (MTT Assay):
-
After H₂O₂ exposure, remove the medium and wash the cells with PBS.
-
Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To evaluate the neuroprotective efficacy of 17β-estradiol in a rodent model of ischemic stroke.
Materials:
-
Adult female Sprague-Dawley rats
-
17β-estradiol pellets for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
4-0 monofilament nylon suture
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Protocol:
-
Animal Preparation and Hormone Treatment:
-
Ovariectomize adult female rats to remove endogenous estrogen sources.
-
Immediately following ovariectomy, subcutaneously implant a pellet containing a physiological dose of 17β-estradiol or a placebo pellet. Allow for a 1-week pretreatment period.
-
-
Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the rat.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA and advance it until it occludes the origin of the middle cerebral artery.
-
Keep the suture in place for the desired duration of occlusion (e.g., 90 minutes for transient MCAO) or permanently.
-
-
Reperfusion (for transient MCAO):
-
After the occlusion period, withdraw the suture to allow for reperfusion.
-
-
Assessment of Infarct Volume:
-
24 hours after MCAO, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the sections in a 2% solution of TTC stain for 30 minutes at 37°C. TTC stains viable tissue red, leaving the infarcted tissue white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
Conclusion
While direct research on the neuroprotective properties of this compound is not extensive, its role as a prodrug to a potent synthetic estrogen suggests that its neuroprotective capacity is mediated through the well-established mechanisms of 17β-estradiol. The protocols and data presented here for 17β-estradiol provide a robust framework for researchers and drug development professionals to investigate the potential of estrogenic compounds in the treatment of neurodegenerative diseases. Further studies are warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound and its metabolites in the central nervous system to fully understand its therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neuroprotective effect of 17beta-estradiol against N-methyl-D-aspartate-induced retinal neurotoxicity via p-ERK induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-β Estradiol Rescued Immature Rat Brain against Glutamate-Induced Oxidative Stress and Neurodegeneration via Regulating Nrf2/HO-1 and MAP-Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-O-Methyl 17β-Estradiol for Investigating Non-Classical Estrogen Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen signaling, traditionally understood to be mediated by nuclear estrogen receptors (ERα and ERβ) that function as ligand-activated transcription factors, is now recognized to encompass rapid, non-genomic pathways collectively known as non-classical estrogen signaling. These pathways are often initiated at the cell membrane and involve a variety of signaling cascades that can influence cellular processes independently of gene transcription. The G protein-coupled estrogen receptor (GPER), along with membrane-associated forms of ERα and ERβ, are key mediators of these rapid signaling events.
To dissect the intricate mechanisms of non-classical estrogen signaling, specific pharmacological tools are required. 3-O-Methyl 17β-Estradiol (3-O-Me-E2) is a derivative of 17β-estradiol that has emerged as a valuable tool for such investigations. Its utility lies in its differential binding affinity for the classical nuclear estrogen receptors versus the receptors that mediate non-classical signaling. This document provides detailed application notes and protocols for the use of 3-O-Me-E2 in studying non-classical estrogen signaling pathways.
Rationale for Using 3-O-Methyl 17β-Estradiol
Key Non-Classical Signaling Pathways
Activation of GPER by its agonists can trigger a cascade of intracellular events, including:
-
Activation of Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
Induction of Cyclic Adenosine Monophosphate (cAMP) Production: cAMP is a ubiquitous second messenger that regulates a wide range of cellular functions.
-
Mobilization of Intracellular Calcium (Ca2+): Rapid increases in intracellular calcium are critical for various signaling processes.
Data Presentation: Ligand Binding Affinities
A comprehensive understanding of the binding profile of 3-O-Me-E2 is crucial for interpreting experimental results. The following table summarizes the binding affinities (Ki or IC50 values) of 17β-Estradiol and the GPER-selective agonist G-1 for the different estrogen receptors. Note: Specific binding affinity data for 3-O-Methyl 17β-Estradiol is not currently available in publicly accessible literature and would need to be determined experimentally.
| Compound | ERα (Ki/IC50) | ERβ (Ki/IC50) | GPER (Ki/IC50) |
| 17β-Estradiol | ~0.1 - 1 nM[1] | ~0.2 - 2 nM[1] | ~3 - 6 nM[2] |
| G-1 | >10,000 nM | >10,000 nM | ~11 nM |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of 3-O-Me-E2 on non-classical estrogen signaling pathways.
Protocol 1: ERK1/2 Phosphorylation Assay via Western Blot
This protocol details the steps to assess the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 in response to 3-O-Me-E2 treatment.
Materials:
-
Cell line of interest (e.g., breast cancer cell line MCF-7, which expresses GPER)
-
Cell culture medium and supplements
-
3-O-Methyl 17β-Estradiol (3-O-Me-E2)
-
17β-Estradiol (positive control)
-
G-1 (GPER-selective agonist, positive control)
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal ERK1/2 phosphorylation.
-
Treat cells with varying concentrations of 3-O-Me-E2, 17β-Estradiol, G-1, or vehicle for a predetermined time course (e.g., 5, 10, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the antibody against total-ERK1/2 to normalize for protein loading.
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
-
Compare the ratios of treated samples to the vehicle control to determine the fold-change in ERK1/2 phosphorylation.
Protocol 2: Cyclic AMP (cAMP) Immunoassay
This protocol describes how to measure changes in intracellular cAMP levels in response to 3-O-Me-E2, indicating the activation of adenylyl cyclase.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
3-O-Me-E2
-
Forskolin (positive control for adenylyl cyclase activation)
-
Vehicle (e.g., DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP competitive immunoassay kit (e.g., ELISA-based)
-
Lysis buffer (provided with the kit or 0.1 M HCl)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treat cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
Treat cells with varying concentrations of 3-O-Me-E2, forskolin, or vehicle for a specific time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and lyse the cells according to the cAMP kit manufacturer's instructions (e.g., by adding lysis buffer and incubating for 10-20 minutes).
-
-
cAMP Measurement:
-
Perform the competitive immunoassay according to the kit's protocol. This typically involves:
-
Adding cell lysates and cAMP standards to a microplate pre-coated with a cAMP antibody.
-
Adding a fixed amount of HRP-labeled cAMP, which will compete with the cAMP in the samples/standards for antibody binding.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the cAMP standards.
-
Use the standard curve to determine the concentration of cAMP in each sample.
-
Compare the cAMP concentrations of treated samples to the vehicle control.
Protocol 3: Intracellular Calcium (Ca2+) Mobilization Assay
This protocol details the measurement of transient changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
3-O-Me-E2
-
ATP or Thapsigargin (positive controls for Ca2+ mobilization)
-
Vehicle (e.g., DMSO)
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Culture and Dye Loading:
-
Plate cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).
-
Remove the culture medium and wash the cells once with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to the wells and allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope stage.
-
Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at ~340 nm and ~380 nm.
-
Establish a baseline fluorescence ratio (340/380 nm) for each well.
-
Inject the desired concentrations of 3-O-Me-E2, positive controls, or vehicle into the wells while continuously recording the fluorescence ratio.
-
Continue recording for several minutes to capture the transient calcium response.
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Plot the ratio over time to visualize the calcium transient.
-
Quantify the response by measuring the peak ratio change or the area under the curve.
-
Compare the responses of treated samples to the vehicle control.
Visualizations
Signaling Pathways
Caption: Non-classical estrogen signaling pathways activated by 3-O-Me-E2 via GPER.
Experimental Workflow: ERK1/2 Phosphorylation
Caption: Workflow for analyzing ERK1/2 phosphorylation in response to 3-O-Me-E2.
Logical Relationship: Classical vs. Non-Classical Signaling
Caption: Comparison of classical and non-classical estrogen signaling pathways.
References
Application Notes and Protocols for Radiolabeled 3-O-Methyl 17β-Estradiol in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl 17β-Estradiol is a synthetic derivative of the endogenous estrogen, 17β-estradiol. The methylation at the 3-hydroxyl position significantly alters its binding affinity for the estrogen receptors (ERα and ERβ), making it a valuable tool for studying the structure-activity relationships of estrogenic compounds. Radiolabeling of 3-O-Methyl 17β-Estradiol, typically with tritium ([³H]), allows for sensitive and quantitative analysis of its interaction with estrogen receptors in competitive binding assays. These assays are fundamental in the screening and characterization of potential endocrine-disrupting chemicals and in the development of novel estrogen receptor modulators.
This document provides detailed protocols for the radiolabeling of 3-O-Methyl 17β-Estradiol and its application in a competitive estrogen receptor binding assay. Additionally, it includes representative data on its binding affinity and a visualization of the estrogen receptor signaling pathway.
Data Presentation
Methylation of the phenolic hydroxyl group on the A-ring of estradiol is known to significantly reduce the binding affinity for estrogen receptors.[1] For instance, the relative binding affinity (RBA) of diethylstilbestrol dimethyl ether is substantially lower than that of its non-methylated counterpart, diethylstilbestrol.[1] Similarly, other methylated estradiol derivatives show a decreased affinity for the ER.[1] Therefore, it is anticipated that 3-O-Methyl 17β-Estradiol will exhibit a significantly lower binding affinity for both ERα and ERβ compared to 17β-estradiol.
Table 1: Comparative Binding Affinity Data for Estrogen Receptor Ligands
| Compound | Receptor Subtype | Binding Affinity Metric | Representative Value (nM) | Relative Binding Affinity (%) |
| 17β-Estradiol | ERα | Ki | 0.21 | 100 |
| 17β-Estradiol | ERβ | Ki | ~0.5 | 100 |
| 3-O-Methyl 17β-Estradiol | ERα / ERβ | Ki | Significantly > 0.5 | Significantly < 100 |
| Diethylstilbestrol (DES) | ERα | IC50 | 2.8 | ~150 |
| Tamoxifen | ERα | IC50 | 8 | ~35 |
Note: The binding affinity for 3-O-Methyl 17β-Estradiol is presented as a qualitative value based on the established principle of reduced affinity upon methylation of the 3-hydroxyl group of estradiol. Researchers should determine the specific Ki or IC50 value experimentally.
Experimental Protocols
Protocol 1: Tritium Radiolabeling of 3-O-Methyl 17β-Estradiol
This protocol is a representative method for the introduction of a tritium label into 3-O-Methyl 17β-Estradiol via catalytic tritiodehalogenation. This method requires a suitable halogenated precursor of 3-O-Methyl 17β-Estradiol (e.g., a bromo- or iodo-substituted version).
Materials:
-
Halogenated 3-O-Methyl 17β-Estradiol precursor
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (5% or 10%)
-
Anhydrous solvent (e.g., ethyl acetate, dioxane, or methanol)
-
Reaction vessel suitable for handling tritium gas
-
High-performance liquid chromatography (HPLC) system for purification
-
Liquid scintillation counter for radioactivity measurement
Procedure:
-
Preparation: In a reaction vessel, dissolve the halogenated 3-O-Methyl 17β-Estradiol precursor in an appropriate anhydrous solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Tritiation: Connect the reaction vessel to a tritium gas manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC by analyzing small aliquots.
-
Quenching and Filtration: Once the reaction is complete, carefully vent the excess tritium gas according to safety protocols. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Purify the crude product using a suitable HPLC system with a reverse-phase column. Collect fractions and measure the radioactivity of each fraction using a liquid scintillation counter.
-
Characterization: Pool the radioactive fractions containing the purified [³H]-3-O-Methyl 17β-Estradiol. Determine the specific activity (Ci/mmol) and radiochemical purity.
Protocol 2: Estrogen Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of a test compound (e.g., unlabeled 3-O-Methyl 17β-Estradiol) for the estrogen receptor using [³H]-17β-estradiol as the radioligand.
Materials:
-
Purified estrogen receptor (ERα or ERβ) or rat uterine cytosol as a source of ER.[1]
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (unlabeled 3-O-Methyl 17β-Estradiol)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol)
-
Dextran-coated charcoal (DCC) suspension or hydroxylapatite (HAP) slurry for separation of bound and free radioligand.
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled 17β-estradiol (for the standard curve) and the test compound in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, add the following in order:
-
Assay buffer
-
A fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM).[1]
-
Increasing concentrations of either unlabeled 17β-estradiol or the test compound.
-
A constant amount of estrogen receptor preparation.
-
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
DCC Method: Add cold DCC suspension to each tube, vortex, and incubate on ice for 10-15 minutes. Centrifuge at high speed to pellet the charcoal, which binds the free radioligand.
-
HAP Method: Add HAP slurry to each tube, vortex, and incubate on ice. Wash the HAP pellets multiple times with buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity: Carefully transfer the supernatant (containing the bound radioligand in the DCC method) or the resuspended HAP pellet (in the HAP method) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: Experimental workflow for radiolabeling and receptor binding assay.
Caption: Simplified estrogen receptor signaling pathways.
References
Application Notes: 3-O-Methyl 17β-Estradiol as a Tool Compound in Endocrinology Research
Introduction
3-O-Methyl 17β-Estradiol is a synthetic derivative of the primary female sex hormone, 17β-estradiol (E2). In endocrinology research, it serves as a valuable tool compound for dissecting the complex signaling pathways of estrogens. Its utility stems from its selective agonism for the G protein-coupled estrogen receptor (GPER), with minimal to no activity at the classical nuclear estrogen receptors, ERα and ERβ.[1][2][3] This selectivity allows researchers to isolate and study GPER-mediated non-genomic signaling events, which are rapid cellular responses distinct from the slower, transcription-focused genomic effects mediated by ERα and ERβ.[4][5]
The activation of GPER initiates a cascade of intracellular signaling events, including calcium mobilization, stimulation of adenylyl cyclase, and transactivation of the epidermal growth factor receptor (EGFR).[6][7] These initial signals lead to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which influence a wide range of cellular processes including proliferation, migration, and apoptosis.[4][8][9] By using 3-O-Methyl 17β-Estradiol, researchers can specifically probe the physiological and pathological roles of GPER in various contexts, including cancer biology, cardiovascular function, and neuroendocrinology.[7][10]
Quantitative Data: Receptor Selectivity and Potency
The following table summarizes the binding affinity and functional potency of 3-O-Methyl 17β-Estradiol in comparison to the endogenous ligand 17β-Estradiol and another common GPER-selective synthetic agonist, G-1. This data highlights the utility of these compounds in selectively activating specific estrogen receptor pathways.
| Compound | Receptor | Parameter | Value | Reference |
| 17β-Estradiol (E2) | ERα, ERβ, GPER | Agonist | Pan-Agonist | [3][11] |
| ERα | K_i | ~0.65 nM | [12] | |
| G-1 | GPER | K_i | ~11 nM | [2] |
| GPER | EC_50 | ~2 nM | [2] | |
| ERα, ERβ | Activity | No significant binding up to 10 µM | [2] | |
| 3-O-Methyl 17β-Estradiol | GPER | Agonist | Selective Agonist | [1] |
| ERα, ERβ | Activity | Significantly lower affinity/activity | [1] |
Note: Specific binding values for 3-O-Methyl 17β-Estradiol can vary between studies and assay conditions. Its primary value is its demonstrated functional selectivity for GPER over classical ERs.
Visualizations: Signaling Pathways and Workflows
GPER-Mediated Signaling Cascade
The diagram below illustrates the major signaling pathways activated upon agonist binding to the G protein-coupled estrogen receptor (GPER). This initiates rapid, non-genomic effects critical to many cellular functions.
References
- 1. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-1 | Estrogen and Related Receptor Agonists: R&D Systems [rndsystems.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | G Protein-Coupled Estrogen Receptor: A Potential Therapeutic Target in Cancer [frontiersin.org]
- 5. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The G-Protein-Coupled Estrogen Receptor (GPER) Regulates Trimethylation of Histone H3 at Lysine 4 and Represses Migration and Proliferation of Ovarian Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function [frontiersin.org]
- 11. Estradiol - Wikipedia [en.wikipedia.org]
- 12. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-O-Methyl 17β-Estradiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-O-Methyl 17β-Estradiol from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3-O-Methyl 17β-Estradiol?
A1: The most prevalent and effective methods for the purification of 3-O-Methyl 17β-Estradiol are column chromatography and recrystallization. Column chromatography is typically used for the initial purification to separate the target compound from significant impurities, while recrystallization is employed to achieve high purity and obtain a crystalline solid.
Q2: What are the likely impurities in a crude reaction mixture of 3-O-Methyl 17β-Estradiol?
A2: Common impurities can include:
-
Unreacted starting materials: Such as 17β-Estradiol or the methylating agent.
-
Isomers: The most common isomeric impurity is the 17α-epimer of 3-O-Methyl Estradiol.
-
Over-methylated products: Such as 3,17β-di-O-Methyl Estradiol.[1]
-
Oxidation products: Ketone formation at the C17 position can lead to the corresponding estrone derivative.[1]
-
Byproducts from side reactions: Depending on the synthetic route, other related steroid derivatives may be formed.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the separation during column chromatography. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice. HPLC can provide quantitative information on purity, while NMR confirms the structure of the final product.
Q4: What is the expected yield for the purification of 3-O-Methyl 17β-Estradiol?
A4: The yield can vary significantly depending on the efficiency of the synthesis and the purification method. The following table summarizes yields reported in various studies.
| Purification Method(s) | Starting Material/Reaction | Yield | Reference |
| Column Chromatography & Recrystallization | Crude reaction mixture | 70% | [3] |
| Column Chromatography | Crude reaction mixture | 78% | [3] |
| Column Chromatography & Recrystallization | Crude reaction mixture | 67% | [3] |
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of 3-O-Methyl 17β-Estradiol from its 17α-isomer. | The polarity of the eluent is too high, causing co-elution. | Decrease the polarity of the mobile phase. A gradient elution with a slow increase in the polar solvent (e.g., ethyl acetate in hexane) can improve resolution. Consider using a specialized stationary phase if baseline separation is not achieved.[4] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Streaking or tailing of spots on TLC and broad peaks during column chromatography. | The compound may be interacting too strongly with the silica gel. The sample may be overloaded. | Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol or triethylamine for basic compounds) to the eluent. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Keep the column topped up with the mobile phase. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. The solvent may not be appropriate. | Add a small amount of additional solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can initiate crystallization. Experiment with different solvent systems; common choices include acetone/hexane or dichloromethane/hexane.[5] |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then cool again. If the compound is too soluble, add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly.[6] |
| Low recovery of the purified product. | Too much solvent was used, or the crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled (an ice bath can be used) before filtration to maximize crystal formation. |
| The purified product is still impure. | The impurities may have co-crystallized with the product. | A second recrystallization step may be necessary. Ensure that the chosen solvent system is optimal for excluding the specific impurities present. Sometimes, impurities can be trapped within the crystal lattice, in which case column chromatography may be a better final purification step.[7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the final packed bed is uniform and free of air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude 3-O-Methyl 17β-Estradiol in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions and monitor the elution of compounds using TLC.
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the desired compound.
-
Combine the fractions containing the pure 3-O-Methyl 17β-Estradiol.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent or a binary solvent system in which 3-O-Methyl 17β-Estradiol is soluble at high temperatures but sparingly soluble at low temperatures (e.g., acetone/hexanes).
-
-
Dissolution:
-
Place the crude 3-O-Methyl 17β-Estradiol in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) until the compound just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
If using a binary solvent system, add the anti-solvent (e.g., hexanes) dropwise to the warm solution until it becomes slightly cloudy. Reheat gently to obtain a clear solution, then cool slowly.
-
For maximum yield, place the flask in an ice bath to further decrease the solubility.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization
Caption: Workflow for the purification of 3-O-Methyl 17β-Estradiol.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Potential limitations of recrystallization for the definitive identification of radioactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-O-Methyl 17beta-Estradiol in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methyl 17beta-Estradiol. The information is designed to address common challenges related to the solubility of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Due to its low aqueous solubility, it is recommended to prepare a stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) or absolute ethanol are the most commonly used and effective solvents for this purpose.[1][2][3][4]
Q2: What is the maximum concentration of DMSO or ethanol that can be used in my cell culture experiment?
A2: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept to a minimum. For DMSO, it is strongly recommended to keep the final concentration below 0.5%, and ideally at or below 0.1%.[2][5] For ethanol, a final concentration of less than 0.1% is also recommended.[2] Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experimental design to account for any effects of the solvent itself.
Q3: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. To mitigate this, it is recommended to perform serial dilutions. Instead of adding the highly concentrated stock solution directly to your final volume of aqueous buffer, create intermediate dilutions in the same solvent or in a mixture of the solvent and the buffer. This gradual decrease in solvent concentration can help maintain the compound's solubility.
Q4: How should I store my stock solution of this compound?
A4: Stock solutions of this compound in DMSO or ethanol should be stored at -20°C or -80°C for long-term stability.[2][5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound will not dissolve in the initial solvent. | The chosen solvent is not appropriate, or the concentration is too high. | - Ensure you are using a recommended solvent such as DMSO or ethanol. - Try gently warming the solution or using sonication to aid dissolution. - If the compound still does not dissolve, you may be exceeding its solubility limit in that solvent. Try preparing a less concentrated stock solution. |
| Precipitation occurs immediately upon dilution in aqueous media. | The rapid change in solvent polarity is causing the compound to fall out of solution. | - Perform serial dilutions of your stock solution in the culture medium. - Add the stock solution to the media while vortexing or gently mixing to ensure rapid and even dispersion. - For some applications, the use of a co-solvent like PEG400 or a solubilizing agent like cyclodextrin might be considered, but their compatibility with your specific assay must be validated. |
| Inconsistent or no biological effect observed in the assay. | - The compound may have degraded due to improper storage. - The final concentration of the compound in the assay is too low. - The final solvent concentration is causing cellular stress or toxicity, masking the effect of the compound. | - Ensure stock solutions are stored properly at -20°C or -80°C and avoid repeated freeze-thaw cycles. - Verify your dilution calculations and the accuracy of your pipetting. - Run a vehicle control to assess the effect of the solvent on your cells. If toxicity is observed, lower the final solvent concentration. |
| Cloudiness or film formation in the culture wells. | The compound is not fully solubilized and is forming micro-precipitates. | - Visually inspect your diluted solutions before adding them to the cells. If cloudiness is present, try preparing fresh dilutions using the serial dilution method. - Consider a brief, low-speed centrifugation of the final diluted solution before adding the supernatant to the cells, although this may reduce the effective concentration. |
Quantitative Solubility Data
| Solvent | Solubility of 17beta-Estradiol | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Ethanol | ~2.5 mg/mL | [1] |
| Water | Practically Insoluble (~0.0039 mg/mL) | [6] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder in a sterile microfuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 286.4 g/mol (the molecular weight of this compound), you would weigh out 2.864 mg.
-
Adding the Solvent: Add the appropriate volume of high-purity, sterile DMSO to the tube. For the example above, you would add 1 mL of DMSO.
-
Dissolving the Compound: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.
Protocol for Diluting the Stock Solution for In Vitro Assays (Example for a final concentration of 100 nM)
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in sterile DMSO to create a 100 µM solution. To do this, mix 2 µL of the 10 mM stock with 198 µL of DMSO.
-
Final Dilution in Culture Medium: Further dilute the 100 µM intermediate solution 1:1000 in your pre-warmed cell culture medium to achieve a final concentration of 100 nM. For example, add 1 µL of the 100 µM solution to 1 mL of culture medium. This will result in a final DMSO concentration of 0.1%.
-
Mixing and Application: Gently mix the final solution by inverting the tube or pipetting up and down. Immediately add the solution to your cells.
Visualizations
Signaling Pathways
This compound, as an estrogen derivative, is expected to exert its biological effects primarily through interaction with estrogen receptors (ERs). The following diagrams illustrate the main signaling pathways.
Caption: Classical Genomic Estrogen Signaling Pathway.
Caption: Non-Genomic Estrogen Signaling Pathway.
Experimental Workflow
Caption: Workflow for Preparing and Using this compound.
References
- 1. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estradiol 3-methyl ether | C19H26O2 | CID 246206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. β-Estradiol | 50-28-2 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Stability of 3-O-Methyl 17beta-Estradiol in Solvents and Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 3-O-Methyl 17beta-Estradiol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.
Q2: How should I store the powdered form of this compound?
A2: The solid, powdered form of this compound should be stored in a cool, dark place in an airtight container to prevent degradation from heat and air.[] For long-term storage, -20°C is recommended.
Q3: What is the stability of this compound in DMSO stock solutions?
A3: While direct stability data for this compound is limited, information on the closely related compound Mestranol (3-methyl ether of ethinylestradiol) suggests that DMSO stock solutions are stable for extended periods when stored properly. For Mestranol, stock solutions in DMSO can be stored at -20°C for up to one year and at -80°C for up to two years.[2][3] It is reasonable to expect similar stability for this compound. To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in cell culture media?
Q5: Can I store this compound solutions in plastic tubes?
A5: Due to the hydrophobic nature of steroids, they can adsorb to plastic surfaces, which can alter the effective concentration in your experiments. To avoid this, it is recommended to use glass vials for storing stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Degradation of the compound due to improper storage. | Ensure the powdered compound and stock solutions are stored at the recommended temperatures and protected from light and air. Prepare fresh dilutions in culture media for each experiment. |
| Adsorption of the compound to plasticware. | Use glass vials for preparing and storing stock solutions. | |
| Incorrect solvent or poor solubility. | Ensure the compound is fully dissolved in DMSO before further dilution into aqueous media. | |
| Precipitation of the compound in culture media. | Exceeding the solubility limit in the aqueous environment. | Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the desired final concentration in the culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). |
| Variability between experiments. | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations. |
| Instability in culture medium over time. | For long-term experiments, replenish the culture medium with freshly prepared compound at regular intervals (e.g., every 24 hours). |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 286.41 g/mol . To prepare a 10 mM solution, you would dissolve 2.864 mg in 1 mL of DMSO.
-
Add the appropriate volume of high-purity DMSO to the powder in a glass vial.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C in tightly sealed glass vials.
Preparation of Working Solutions in Culture Media
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium.
-
Add the calculated volume of the stock solution to the pre-warmed culture medium and mix thoroughly by gentle inversion.
-
Use the freshly prepared medium for your experiment immediately.
Signaling Pathway
This compound is a prodrug of 17β-Estradiol.[4][5][6] This means that it is biologically inactive itself but is converted (demethylated) in the body, primarily in the liver, to the active hormone 17β-Estradiol.[4][5] 17β-Estradiol then exerts its effects by binding to estrogen receptors (ERα and ERβ), which are located in the cytoplasm and nucleus of target cells. Upon binding, the receptor-hormone complex translocates to the nucleus, where it binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Prodrug activation and signaling pathway of this compound.
References
Technical Support Center: 3-O-Methyl 17β-Estradiol Estrogen Receptor Binding Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 3-O-Methyl 17β-Estradiol estrogen receptor (ER) binding assay. The information is tailored for scientists and professionals in drug development engaged in characterizing the binding affinity of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the 3-O-Methyl 17β-Estradiol ER binding assay in a question-and-answer format.
Q1: Why is my background signal consistently high?
High background signal can obscure specific binding and lead to inaccurate results. Several factors can contribute to this issue:
-
Nonspecific Binding of Radioligand: The radiolabeled ligand may bind to components other than the estrogen receptor, such as the filter membrane or the assay tube walls.
-
Solution: Ensure proper blocking of nonspecific sites. Pre-treating filter mats with a blocking agent like 0.5% polyethyleneimine (PEI) can significantly reduce nonspecific binding. Additionally, consider using filter plates with low protein binding properties.
-
-
Inadequate Washing: Insufficient washing of the filters after incubation can leave unbound radioligand, contributing to a high background.
-
Solution: Optimize the washing procedure. Increase the number of wash steps or the volume of ice-cold wash buffer. Ensure the vacuum is sufficient to quickly and completely remove the buffer.
-
-
Contaminated Reagents: Contamination in buffers or other reagents can interfere with the assay.
-
Solution: Prepare fresh buffers and solutions using high-purity reagents. Filter-sterilize buffers to remove any particulate matter.
-
Q2: My specific binding is lower than expected. What are the possible causes?
Low specific binding can result from several factors related to the receptor, the ligand, or the assay conditions.
-
Degraded Estrogen Receptor: The estrogen receptor is sensitive to temperature and degradation.
-
Solution: Prepare fresh receptor preparations (e.g., rat uterine cytosol) and store them properly at -80°C in aliquots to avoid multiple freeze-thaw cycles.[1] Always keep the receptor preparation on ice during the experiment.
-
-
Inactive 3-O-Methyl 17β-Estradiol: The compound may have degraded or may not be of sufficient purity.
-
Solution: Verify the purity and integrity of the 3-O-Methyl 17β-Estradiol. If possible, obtain a fresh batch from a reputable supplier.
-
-
Suboptimal Incubation Time: The binding reaction may not have reached equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium.
-
-
Incorrect pH or Buffer Composition: The pH and ionic strength of the assay buffer can significantly impact receptor binding.
-
Solution: Ensure the assay buffer is at the correct pH (typically 7.4) and contains the appropriate components, such as a chelating agent (e.g., EDTA) and a reducing agent (e.g., DTT).[1]
-
Q3: I am observing poor reproducibility between replicate wells and assays. What should I check?
Poor reproducibility can stem from technical errors or inconsistencies in the assay setup.
-
Pipetting Inaccuracies: Small variations in the volumes of reagents, especially the radioligand and competitor, can lead to significant differences in results.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, use positive displacement pipettes.
-
-
Inconsistent Incubation Conditions: Variations in temperature or agitation during incubation can affect binding kinetics.
-
Solution: Use a temperature-controlled incubator or water bath with consistent agitation to ensure uniform conditions for all samples.
-
-
Variable Cell or Membrane Concentrations: Inconsistent amounts of receptor in each well will lead to variable binding.
-
Solution: Ensure the receptor preparation is homogenous before aliquoting into assay wells. Gently mix the preparation between additions.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for 3-O-Methyl 17β-Estradiol in an estrogen receptor binding assay?
The IC50 value for 3-O-Methyl 17β-Estradiol can vary depending on the specific assay conditions, such as the source of the estrogen receptor (e.g., rat uterine cytosol, recombinant human ERα) and the radioligand used. However, it is generally expected to have a lower binding affinity (higher IC50) compared to 17β-estradiol.
Q2: How does the 3-O-methylation affect the binding affinity to the estrogen receptor?
The presence of a methyl group at the 3-hydroxyl position of estradiol generally reduces the binding affinity for the estrogen receptor. This is because the 3-hydroxyl group is a critical hydrogen bond donor for high-affinity binding within the ligand-binding pocket of the ER. Methylation of this group can sterically hinder this interaction.[2]
Q3: What concentration of radiolabeled estradiol should I use in my competitive binding assay?
For a competitive binding assay, the concentration of the radiolabeled ligand should ideally be at or below its dissociation constant (Kd) for the receptor.[3] A common starting point for [3H]-17β-estradiol is between 0.5 nM and 1.0 nM.[1]
Q4: Can I use a non-radioactive assay format for determining the binding of 3-O-Methyl 17β-Estradiol?
Yes, non-radioactive methods such as fluorescence polarization (FP) or surface plasmon resonance (SPR) can be used to assess ligand binding to the estrogen receptor.[4] These methods offer alternatives to working with radioactive materials and can provide real-time kinetic data.
Quantitative Data Summary
The following tables summarize typical binding affinity data for various ligands to the estrogen receptor, which can be used as a reference for your experiments.
Table 1: Relative Binding Affinities (RBA) of Selected Compounds for the Estrogen Receptor
| Compound | Log RBA | RBA (%) | Classification |
| Diethylstilbestrol (DES) | 2.36 | 229.08 | Strong Binder |
| 17β-Estradiol | 2.00 | 100.00 | Strong Binder |
| Ethinyl Estradiol | 2.18 | 151.36 | Strong Binder |
| 4-Hydroxytamoxifen | 2.23 | 169.82 | Strong Binder |
| Bisphenol A | -0.80 | 0.16 | Weak Binder |
| Norethynodrel | 0.36 | 2.29 | Moderate Binder |
Data adapted from a study using rat uterine cytosol. RBA is calculated relative to 17β-Estradiol (RBA = 100%).[5]
Table 2: Dissociation Constants (Kd) of 17β-Estradiol for Estrogen Receptor Isoforms
| Expression System | ER Isoform | Kd (pM) |
| Eukaryotic | ERα (ER66) | 68.8 |
| Eukaryotic | ERβ (ER46) | 60.7 |
| Prokaryotic | ERα (ER66) | 119.4 |
| Prokaryotic | ERβ (ER46) | 433.7 |
Data from saturation binding assays with [3H]-17β-estradiol.[6]
Experimental Protocols
Protocol 1: Preparation of Rat Uterine Cytosol
-
Animal Preparation: Use female rats ovariectomized 7-10 days prior to the experiment.[1]
-
Tissue Homogenization: Euthanize the rats and quickly excise the uteri. Trim away fat and mesentery. Homogenize the uteri in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[1]
-
Centrifugation:
-
Cytosol Collection: The resulting supernatant is the uterine cytosol containing the estrogen receptors. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Competitive Estrogen Receptor Binding Assay
-
Assay Setup:
-
Prepare serial dilutions of the test compound (3-O-Methyl 17β-Estradiol) and the reference compound (17β-Estradiol) in the assay buffer.
-
In a 96-well plate, add the appropriate amount of uterine cytosol (typically 50-100 µg of protein per well).[1]
-
-
Incubation:
-
Add the test compound or reference compound to the wells.
-
Add a fixed concentration of radiolabeled 17β-estradiol (e.g., 0.5-1.0 nM [3H]-17β-estradiol) to all wells.[1]
-
For determining non-specific binding, add a 100-fold excess of unlabeled 17β-estradiol to a set of control wells.
-
Incubate the plate at 4°C overnight to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat pre-soaked in 0.5% PEI using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter mat.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for a competitive estrogen receptor binding assay.
Caption: Simplified estrogen receptor signaling pathways.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Epigenetics meets estrogen receptor: regulation of estrogen receptor by direct lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding cross-reactivity of 3-O-Methyl 17beta-Estradiol in immunoassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity of 3-O-Methyl 17β-Estradiol in 17β-Estradiol immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is 3-O-Methyl 17β-Estradiol and why is it a concern in my 17β-Estradiol immunoassay?
A1: 3-O-Methyl 17β-Estradiol is a methylated metabolite of 17β-Estradiol. In immunoassays, antibodies are designed to bind specifically to the target analyte, in this case, 17β-Estradiol. However, if a compound with a similar chemical structure, such as 3-O-Methyl 17β-Estradiol, is present in the sample, the antibody may bind to it as well. This phenomenon is known as cross-reactivity and can lead to inaccurate, often falsely elevated, measurements of 17β-Estradiol.
Q2: How can I determine if my 17β-Estradiol immunoassay is affected by cross-reactivity from 3-O-Methyl 17β-Estradiol?
A2: The most direct way is to perform a cross-reactivity test. This involves spiking a known concentration of 3-O-Methyl 17β-Estradiol into your sample matrix and observing its effect on the measured 17β-Estradiol concentration. A significant increase in the measured concentration indicates cross-reactivity. Refer to the detailed "Protocol for Determining Cross-Reactivity in a Competitive ELISA" in the Experimental Protocols section below.
Q3: What level of cross-reactivity is considered significant?
A3: The significance of cross-reactivity depends on the concentration of the interfering substance in your samples and the required accuracy of your measurements. Even low cross-reactivity can be problematic if the interfering substance is present at a much higher concentration than 17β-Estradiol.[1][2]
Q4: Are there any commercial 17β-Estradiol ELISA kits with published data on cross-reactivity to methylated estrogens?
A4: While specific cross-reactivity data for 3-O-Methyl 17β-Estradiol is not commonly published in kit datasheets, some studies have evaluated the cross-reactivity of similar compounds. For instance, one study on the Roche Elecsys Estradiol II immunoassay found very weak cross-reactivity (between 0.05% and 0.5%) for 2-methoxy-estradiol.[1] Given the structural similarity, a comparable low level of cross-reactivity might be expected for 3-O-Methyl 17β-Estradiol, but this should be experimentally verified for your specific assay.
Q5: What are the primary methods to mitigate cross-reactivity from 3-O-Methyl 17β-Estradiol?
A5: The two main approaches are:
-
Use of a highly specific antibody: Monoclonal antibodies are generally more specific than polyclonal antibodies as they recognize a single epitope.[3] When selecting an immunoassay kit, prioritize those with high specificity.
-
Sample purification: Removing the interfering substance from the sample before performing the immunoassay is a very effective strategy. Techniques like Solid-Phase Extraction (SPE) or liquid chromatography can be employed for this purpose.[4]
Troubleshooting Guide
Issue: Unexpectedly high 17β-Estradiol readings in your immunoassay.
This guide will walk you through a systematic approach to determine if cross-reactivity with 3-O-Methyl 17β-Estradi-ol or other compounds is the cause of your unexpected results.
Quantitative Data on Cross-Reactivity
While specific data for 3-O-Methyl 17β-Estradiol is limited in commercial assay literature, the following table provides data on the cross-reactivity of other structurally related estrogen metabolites in a commercially available estradiol immunoassay. This can be used as a reference to estimate the potential for interference.
| Compound | % Cross-Reactivity in Roche Elecsys Estradiol II Immunoassay[1] |
| Estrone | 0.54% |
| Estriol | 0.05% - 0.5% |
| 2-Methoxy-estradiol | 0.05% - 0.5% |
| Ethinyl estradiol | 0.05% - 0.5% |
Experimental Protocols
Protocol for Determining Cross-Reactivity in a Competitive ELISA
This protocol is adapted from standard competitive ELISA procedures.
Principle: In a competitive ELISA for 17β-Estradiol, a known amount of enzyme-labeled estradiol competes with the estradiol in the sample for a limited number of antibody binding sites on a microplate. The presence of a cross-reacting substance will also compete for these binding sites, leading to a decrease in the signal from the enzyme-labeled estradiol, which is incorrectly interpreted as a higher concentration of 17β-Estradiol.
Materials:
-
Your 17β-Estradiol ELISA kit
-
3-O-Methyl 17β-Estradiol standard
-
Sample matrix (e.g., serum, plasma) depleted of endogenous estrogens
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
Procedure:
-
Prepare a standard curve for 17β-Estradiol according to the ELISA kit manufacturer's instructions.
-
Prepare a dilution series of 3-O-Methyl 17β-Estradiol in the estrogen-depleted sample matrix. The concentration range should be relevant to the expected concentrations in your experimental samples.
-
Run the ELISA with the 3-O-Methyl 17β-Estradiol dilutions in place of the 17β-Estradiol standards.
-
Calculate the apparent 17β-Estradiol concentration for each dilution of 3-O-Methyl 17β-Estradiol using the 17β-Estradiol standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent 17β-Estradiol concentration / Actual 3-O-Methyl 17β-Estradiol concentration) x 100
Protocol for Solid-Phase Extraction (SPE) of Estrogens from Serum
This is a general protocol and may require optimization for your specific application.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Condition the SPE cartridge: Pass 3 mL of methanol through the cartridge, followed by 3 mL of water. Do not allow the cartridge to dry out.
-
Load the sample: Load up to 1 mL of your serum sample onto the conditioned cartridge.
-
Wash the cartridge: Pass 3 mL of water through the cartridge to remove hydrophilic impurities.
-
Elute the estrogens: Pass 3 mL of methanol through the cartridge to elute the estrogens and other hydrophobic molecules. Collect the eluate.
-
Dry down the eluate: Evaporate the methanol from the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the sample: Reconstitute the dried extract in the assay buffer provided with your ELISA kit. The reconstitution volume can be adjusted to concentrate the sample.
-
Perform the immunoassay on the reconstituted sample.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of 3-O-Methyl 17beta-Estradiol (Mestranol) In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-O-Methyl 17beta-Estradiol (Mestranol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its inherently low bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, also known as mestranol, is a synthetic estrogen and a prodrug of ethinylestradiol.[1][2] A prodrug is an inactive compound that is converted into an active drug within the body. In this case, mestranol is demethylated in the liver to form the potent estrogen, ethinylestradiol.[1][2] The primary concern with its oral administration is low and variable bioavailability due to significant first-pass metabolism in the liver, where a substantial portion of the drug is metabolized before it can reach systemic circulation.[3][4]
Q2: What is the relationship between mestranol and ethinylestradiol in terms of dosage?
A2: Due to its conversion in the liver, a 50 µg oral dose of mestranol is generally considered bioequivalent to a 35 µg dose of ethinylestradiol.[1][5][6] This is based on a conversion efficiency of approximately 70%.[1] However, significant inter-individual variability in metabolism can affect this ratio.[3][6]
Q3: What are the primary mechanisms of action for the active metabolite of mestranol?
A3: The active metabolite of mestranol, ethinylestradiol, exerts its effects by binding to estrogen receptors (ERα and ERβ).[7][8] This binding initiates two main signaling pathways:
-
Genomic (Nuclear-Initiated) Pathway: The estrogen-receptor complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, regulating the transcription of target genes.[7][8]
-
Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of estrogen receptors at the plasma membrane can be activated, leading to rapid signaling through various protein kinase cascades.[8]
Troubleshooting Guide
Problem 1: High variability in plasma concentrations of the active metabolite (ethinylestradiol) between experimental subjects.
-
Possible Cause: Significant inter-individual differences in first-pass metabolism. The enzymes responsible for the demethylation of mestranol to ethinylestradiol can vary in expression and activity among individuals.[3][6]
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of subjects per group can help to account for individual variability and improve the statistical power of your study.
-
Standardize Experimental Conditions: Ensure that all animals are of the same age, sex, and strain, and are housed under identical conditions. Fasting prior to oral administration can also reduce variability in gastrointestinal absorption.
-
Consider a Different Route of Administration: If oral administration continues to yield highly variable results, consider alternative routes that bypass first-pass metabolism, such as subcutaneous or transdermal delivery, to establish a baseline pharmacokinetic profile.
-
Problem 2: Lower than expected plasma concentrations of ethinylestradiol after oral administration of mestranol.
-
Possible Cause 1: Poor dissolution of the compound in the gastrointestinal tract. Mestranol is a lipophilic compound with low aqueous solubility.[9]
-
Troubleshooting Steps:
-
Formulation Improvement: Consider formulating mestranol in a vehicle that enhances its solubility. Strategies include:
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve solubilization and absorption.
-
Particle size reduction: Micronization or nanosuspension can increase the surface area of the drug, leading to faster dissolution.[10]
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance its solubility.[11]
-
-
-
Possible Cause 2: Inefficient conversion of mestranol to ethinylestradiol.
-
Troubleshooting Steps:
-
Measure Both Prodrug and Metabolite: Quantify both mestranol and ethinylestradiol concentrations in plasma to assess the efficiency of the conversion. A high ratio of mestranol to ethinylestradiol may indicate a metabolic issue.
-
Investigate Potential Enzyme Inhibition: If co-administering other compounds, ensure they do not inhibit the hepatic enzymes responsible for mestranol's metabolism.
-
Problem 3: Difficulty in detecting and quantifying low concentrations of mestranol and ethinylestradiol in plasma samples.
-
Possible Cause: Insufficient sensitivity of the analytical method. Both mestranol and its active metabolite are potent and administered at low doses, resulting in low circulating concentrations.
-
Troubleshooting Steps:
-
Utilize a Highly Sensitive Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of these compounds in biological matrices.[12][13]
-
Optimize Sample Preparation: Employ a robust sample preparation technique such as liquid-liquid extraction or solid-phase extraction to remove interfering substances from the plasma matrix.[12][14]
-
Consider Derivatization: Derivatizing ethinylestradiol with a reagent like dansyl chloride can enhance its ionization in the mass spectrometer, thereby increasing the sensitivity of the assay.[14][15]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ethinylestradiol after Oral Administration of Mestranol in Women
| Formulation | Dose of Mestranol (µg) | Equivalent Dose of Ethinylestradiol (µg) | Cmax of Ethinylestradiol (pg/mL) | AUC of Ethinylestradiol (pg·hr/mL) |
| Norethindrone 1mg / Mestranol 50µg | 50 | 35 | Similar to 35µg EE formulation | 963 ± 544 |
| Norethindrone 1mg / Ethinylestradiol 35µg | N/A | 35 | Similar to 50µg ME formulation | 1036 ± 483 |
Data from a study comparing three different formulations of each combination.[16][17]
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rodents
This protocol outlines a typical procedure for assessing the oral bioavailability of a novel this compound formulation in rats.
-
Animal Model:
-
Species: Sprague-Dawley rats (female, 8-10 weeks old).
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (12-16 hours) with free access to water before dosing.
-
-
Dosing:
-
Prepare the this compound formulation at the desired concentration.
-
Administer the formulation orally via gavage at a volume of 5-10 mL/kg.
-
For intravenous administration (to determine absolute bioavailability), administer a solution of the compound via the tail vein at a lower dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannulated vessel at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentrations of both this compound and its active metabolite, ethinylestradiol, in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters using appropriate software:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Protocol 2: LC-MS/MS Quantification of Mestranol and Ethinylestradiol in Plasma
This protocol provides a general framework for the analytical method. Specific parameters will need to be optimized for your instrument and laboratory conditions.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard solution (e.g., deuterated ethinylestradiol).
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol).
-
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the analyte and derivatization.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mestranol: Determine the optimal precursor and product ions.
-
Ethinylestradiol: Determine the optimal precursor and product ions.
-
Internal Standard: Determine the optimal precursor and product ions.
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve using a blank plasma matrix spiked with known concentrations of mestranol and ethinylestradiol.
-
Quantify the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualizations
Caption: Metabolic activation of Mestranol and subsequent estrogen receptor signaling pathway.
Caption: Experimental workflow for determining the oral bioavailability of a novel Mestranol formulation.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. Mestranol - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of ethynyloestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ethinyl estradiol and mestranol. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cusabio.com [cusabio.com]
- 9. Pharmacokinetics of mestranol in man in relation to its oestrogenic activity | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. lcms.cz [lcms.cz]
- 16. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of three bioequivalent norethindrone/mestranol-50 micrograms and three norethindrone/ethinyl estradiol-35 micrograms OC formulations: are "low-dose" pills really lower? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of 3-O-Methyl 17beta-Estradiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of 3-O-Methyl 17beta-Estradiol.
Disclaimer: Specific cytotoxic data for this compound at high concentrations is limited in publicly available literature. The information provided is largely based on studies of the closely related compound Mestranol (Ethinylestradiol 3-methyl ether) and the parent compound 17beta-Estradiol. These compounds share structural and functional similarities, but their specific effects may vary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to 17beta-Estradiol?
This compound is a synthetic derivative of the natural estrogen, 17beta-Estradiol. The key difference is the presence of a methyl group at the 3-hydroxyl position. This modification can alter the compound's solubility, metabolic stability, and binding affinity to estrogen receptors (ERs).
Q2: I am observing decreased cell viability at high concentrations of this compound. Is this expected?
Yes, this is a plausible outcome. While estrogens are known to be proliferative at physiological concentrations, pharmacological or high concentrations can have paradoxical effects, including decreased cell viability and induction of apoptosis.[1] Studies on the related compound Mestranol have shown growth inhibition in certain cell lines at high concentrations.[2] Similarly, high concentrations of 17beta-Estradiol (e.g., 10 µM and above) have been reported to reduce cell viability in various cell types, including human lens epithelial cells and some cancer cell lines.[1][3]
Q3: What are the potential mechanisms for the cytotoxic effects of high concentrations of this compound?
Based on studies with related compounds, the cytotoxic effects at high concentrations may be mediated by:
-
Induction of Apoptosis: High concentrations of 17beta-Estradiol have been shown to increase the number of apoptotic cells and activate caspase-3.[1]
-
Oxidative Stress: Pharmacological levels of 17beta-Estradiol can induce oxidative stress in cultured cells.[4]
-
Estrogen Receptor-Independent Effects: While estrogens primarily signal through ERs, high concentrations may elicit off-target effects or ER-independent signaling pathways that lead to cytotoxicity.
Q4: Are certain cell types more susceptible to the cytotoxic effects of high concentrations of this compound?
Yes, the effects are likely to be cell-type specific. For example, a high concentration of Mestranol (10 µM) inhibited the growth of Hep G2 and Hep 3B hepatoma cells but stimulated the growth of ER-positive MCF-7 breast cancer cells.[2] The expression levels of ERα and ERβ, as well as the cellular context, can influence the cellular response.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death
Question: I am observing a much higher level of cell death than anticipated with my high-concentration treatment of this compound. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is non-toxic to your cells. Run a solvent-only control. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Line Sensitivity | The specific cell line you are using may be particularly sensitive. Perform a dose-response experiment to determine the IC50 value for your cell line. |
| Incorrect Concentration | Double-check all calculations for dilutions of your stock solution. |
| Contamination | Test your cell culture for mycoplasma or other microbial contamination, which can increase cell stress and sensitivity to cytotoxic agents. |
Issue 2: Inconsistent Results Between Experiments
Question: My results for cell viability with high concentrations of this compound are not reproducible. What should I check?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture. |
| Cell Seeding Density | Ensure that cells are seeded at the same density for every experiment. Confluency at the time of treatment can significantly impact results. |
| Incubation Time | Use a consistent incubation time for the treatment in all experiments. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, this compound) for a set of comparative experiments. |
| Assay-Specific Issues | Refer to the troubleshooting guide for your specific cell viability assay (e.g., MTT, XTT). |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of high concentrations of Mestranol and 17beta-Estradiol on cell viability in different cell lines.
Table 1: Effects of High Concentrations of Mestranol on Cell Growth
| Cell Line | Concentration | Duration | Effect on Cell Growth |
| MCF-7 WS8 (ER-positive breast cancer) | 10 µM | 6 days | Stimulation to 250% of control |
| Hep G2 (hepatoma) | 10 µM | 6 days | Inhibition by 40% compared to control |
| Hep 3B (hepatoma) | 10 µM | 6 days | Inhibition by 40% compared to control |
Data based on studies of Mestranol, a closely related 3-O-methylated estrogen.[2]
Table 2: Effects of High Concentrations of 17beta-Estradiol on Cell Viability
| Cell Line | Concentration | Effect on Cell Viability |
| Human Lens Epithelial Cells | 10 µM | Significantly lower number of viable cells |
| SKOV-3 (ovarian cancer) | 50-200 µM | Statistically significant decrease in viability |
| KATO III (gastric cancer) | 2-32 µM | Dose-dependent decrease in viability |
| MKN45 (gastric cancer) | 8-32 µM | Significant reduction in cell viability |
Data based on studies of the parent compound, 17beta-Estradiol.[1][3][5]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for assessing cell viability.
Caption: Potential signaling pathways for cytotoxicity.
References
- 1. Effects of 17β-estradiol on proliferation, cell viability and intracellular redox status in native human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of 17β-Estradiol and Estrogen Receptor Antagonists on the Proliferation of Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in 3-O-Methyl 17beta-Estradiol Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-O-Methyl 17beta-Estradiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable or lower-than-expected potency with this compound compared to 17beta-Estradiol?
A1: Inconsistent potency can arise from several factors. A primary reason is the reduced binding affinity of this compound to classical estrogen receptors (ERα and ERβ) compared to 17beta-Estradiol. The methylation at the 3-hydroxyl position significantly impacts the interaction with the receptor's binding pocket. Studies on related 3-methoxy estrone derivatives have shown lower relative binding affinities (RBA) for the estrogen receptor compared to estradiol.
Furthermore, the observed activity can be highly dependent on the metabolic activity of your cell model. Some cell lines may express enzymes capable of demethylating this compound to the more potent 17beta-Estradiol, leading to variability in response depending on the cell type and culture conditions.
Q2: Can this compound activate signaling pathways other than the classical nuclear estrogen receptors?
A2: Yes, like 17beta-Estradiol, this compound may activate rapid, non-genomic signaling pathways through the G protein-coupled estrogen receptor (GPER). Estrogens can activate GPER, leading to downstream signaling cascades involving cAMP production, calcium mobilization, and activation of MAPK and PI3K/Akt pathways. If you are observing rapid cellular responses that are inconsistent with classical genomic ER activation, it is worth investigating the involvement of GPER.
Q3: How critical is the choice of cell culture medium when working with this compound?
A3: The choice of cell culture medium is critical. Many standard media contain phenol red, a pH indicator that is a known weak estrogen. Phenol red can bind to estrogen receptors and elicit an estrogenic response, potentially masking or confounding the effects of your test compound, especially at low concentrations. It is strongly recommended to use phenol red-free medium for all experiments involving estrogenic compounds.
Q4: What is the stability of this compound in solution and how should it be stored?
A4: Like other steroid hormones, stock solutions of this compound are typically prepared in an organic solvent such as DMSO or ethanol and stored at -20°C or -80°C. For 17beta-Estradiol, stock solutions in DMSO are generally stable for extended periods when stored frozen. It is good practice to prepare small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.
Troubleshooting Guides
Issue 1: High Inter-Assay Variability in Cell Proliferation Assays (e.g., MCF-7)
| Potential Cause | Troubleshooting Step |
| Phenol Red Interference | Switch to phenol red-free cell culture medium to eliminate background estrogenic effects. |
| Serum Estrogens | Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that can activate estrogen receptors. |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell seeding densities across all wells and plates. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before dispensing. |
| Edge Effects in Plates | To minimize evaporation and temperature gradients, do not use the outer wells of the microplate. Fill them with sterile PBS or medium. |
| Variable Demethylation | Be aware that the conversion of this compound to 17beta-Estradiol can vary between cell passages and with cell confluence. Maintain consistent cell culture practices. |
| Compound Precipitation | Visually inspect the media after adding the compound to ensure it has not precipitated. Prepare fresh dilutions for each experiment. |
Issue 2: No Observable Effect or Agonistic Activity When Antagonism is Expected
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm the expression of ERα, ERβ, and GPER in your cell model using techniques like qPCR or Western blotting. |
| Metabolic Inactivation | The compound may be rapidly metabolized to inactive forms in your specific cell line. Consider using a different cell model or performing time-course experiments. |
| Incorrect Concentration Range | Perform a wide dose-response curve to ensure you are testing a relevant concentration range. The potency of the methylated compound may be significantly lower than estradiol. |
| GPER Agonism | If you are expecting ERα/β antagonism, consider that the compound might be acting as a GPER agonist, leading to unexpected proliferative or signaling effects. Use a GPER-specific antagonist (e.g., G15 or G36) to investigate this possibility. |
Data Presentation
Table 1: Comparative Binding Affinities of Estrogenic Compounds to Estrogen Receptors
| Compound | Receptor | Binding Affinity (Relative to Estradiol) | Reference |
| 17beta-Estradiol | ERα | 100% | |
| 17beta-Estradiol | ERβ | 100% | |
| 3-Methoxy D-homoestrone | ER | Lower than Estradiol | |
| Phenol Red | ER | ~0.001% |
Table 2: Factors Influencing Experimental Outcomes with Estrogenic Compounds
| Factor | Potential Impact | Recommendation |
| Phenol Red | Weak estrogenic activity, leading to high background and masking of true effects. | Use phenol red-free media. |
| Serum | Contains endogenous steroids and binding proteins. | Use charcoal-stripped serum to remove steroids. Be aware that serum proteins can bind to test compounds. |
| Metabolism | Conversion of this compound to 17beta-Estradiol can lead to variable potency. | Characterize the metabolic capacity of your cell line. Consider co-treatment with metabolic inhibitors if necessary. |
| Receptor Profile | The relative expression of ERα, ERβ, and GPER will determine the cellular response. | Profile the receptor expression in your experimental model. |
| Compound Stability | Degradation of the compound can lead to loss of activity. | Prepare fresh stock solutions and aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Competitive Estrogen Receptor Binding Assay
This protocol is adapted from methods used to determine the relative binding affinity of compounds for estrogen receptors.
-
Preparation of Receptor Source: Use purified recombinant human ERα or ERβ protein, or cytosol extracts from ER-expressing cells (e.g., MCF-7).
-
Incubation: In a multi-well plate, combine the receptor source with a fixed concentration of radiolabeled 17beta-Estradiol (e.g., [³H]17β-Estradiol) and varying concentrations of the competitor ligand (this compound or unlabeled 17beta-Estradiol as a positive control).
-
Equilibration: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Use a method such as hydroxylapatite precipitation or dextran-coated charcoal adsorption to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated as: (IC50 of 17beta-Estradiol / IC50 of this compound) x 100.
Protocol 2: MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of estrogen-responsive MCF-7 breast cancer cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2,000-5,000 cells per well in phenol red-free medium supplemented with charcoal-stripped FBS. Allow cells to attach for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, 17beta-Estradiol (positive control), and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 3-6 days.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).
Mandatory Visualizations
3-O-Methyl 17beta-Estradiol degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methyl 17beta-Estradiol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions, extrapolated from data on similar steroid hormones:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 3 years | Store in a dry, dark place. Use of a desiccant is recommended for long-term storage.[1][2] |
| Room Temperature | Short-term (weeks) | Stable for transit and short-term storage.[2] | |
| Stock Solution (in organic solvent, e.g., DMSO, Ethanol) | -20°C | Up to 6 months | Aliquot into working volumes to avoid repeated freeze-thaw cycles.[1] |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Not recommended for long-term storage due to low solubility and potential for degradation.[3] |
Q2: How should I prepare a stock solution of this compound?
A2: Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or absolute ethanol are commonly used for steroid hormones.[1][3]
-
Procedure:
-
Weigh the desired amount of the solid compound.
-
Add the appropriate volume of the organic solvent to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in tightly sealed vials at -20°C.[1]
-
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of steroid hormones in cell culture media can be variable and is influenced by factors such as temperature, pH, and the presence of cellular enzymes. While specific data for this compound is limited, it is generally advisable to add the compound to the media immediately before use. Aqueous solutions of the parent compound, 17beta-Estradiol, are not recommended for storage for more than one day.[3]
Q4: What are the potential degradation pathways for this compound?
A4: Specific chemical degradation pathways for this compound are not well-documented in the literature. However, based on studies of similar compounds, potential degradation could involve:
-
Demethylation: Microbial studies have shown that 3-O-methylated estratrienes can be demethylated to the corresponding 3-hydroxy compounds.[4]
-
Oxidation: While the 3-O-methyl group is expected to offer some protection against oxidation compared to the free catechol, oxidative degradation of the steroid core is possible under harsh conditions. The primary oxidative metabolite of 17beta-estradiol is estrone.[5]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | - Prepare a fresh stock solution. - Avoid repeated freeze-thaw cycles by preparing aliquots. - Verify the storage conditions of your stock solution. |
| Precipitation of the compound in aqueous media | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid cell toxicity and precipitation. - Visually inspect the media for any precipitate after adding the compound. - Consider using a carrier protein like BSA to improve solubility in aqueous solutions.[5] |
| Adsorption to plasticware | - Use glass or polypropylene labware, as some steroids can adsorb to certain plastics.[5] |
Issue 2: Difficulty dissolving the compound.
| Possible Cause | Troubleshooting Step |
| Low solubility | - Use a recommended organic solvent like DMSO or ethanol for the initial stock solution.[1][3] - Gentle warming and vortexing can aid dissolution. - For aqueous solutions, prepare a concentrated stock in an organic solvent first and then dilute into the aqueous buffer.[3] |
| Incorrect solvent | - Confirm the solubility of this compound in your chosen solvent. Information for the parent compound, 17beta-estradiol, indicates high solubility in ethanol and DMSO.[3] |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of this compound under various conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Appropriate buffer solutions (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solutions: Dilute the stock solution with the desired test medium (e.g., buffer, cell culture medium) to the final experimental concentration.
3. Stability Study Design:
-
Conditions: Test stability at different temperatures (e.g., 4°C, room temperature, 37°C) and time points (e.g., 0, 2, 4, 8, 24 hours).
-
Controls: Use the initial time point (t=0) as the control for 100% compound integrity.
-
Procedure:
-
Incubate the working solutions under the specified conditions.
-
At each time point, withdraw an aliquot of the sample.
-
If necessary, perform a sample clean-up step (e.g., protein precipitation with acetonitrile for samples in cell culture media).
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for steroid analysis is a gradient of acetonitrile and water.
-
Flow Rate: A standard flow rate is 1 mL/min.
-
Detection Wavelength: The detection wavelength should be set at the absorbance maximum of this compound. For the parent compound, 17beta-estradiol, the maximum absorbance is around 280 nm.[3] This should be determined experimentally for the methylated derivative.
-
Data Analysis: Quantify the peak area of this compound at each time point. The percentage of the compound remaining can be calculated relative to the t=0 sample.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
Comparative Analysis of Gene Expression Changes by 3-O-Methyl 17beta-Estradiol and 17beta-Estradiol
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Understanding the Differential Genomic Effects of Two Estrogenic Compounds.
This guide provides a detailed comparative analysis of the gene expression changes induced by 3-O-Methyl 17beta-Estradiol (also known as Promestriene) and its parent compound, 17beta-Estradiol (E2). While both compounds exhibit estrogenic activity, their distinct chemical structures can lead to differential regulation of gene expression, impacting cellular processes and potential therapeutic applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of their mechanisms of action.
Data Presentation: Comparative Gene Expression
Direct comparative high-throughput gene expression data for this compound and 17beta-Estradiol is limited in publicly available literature. However, a study by Almodovar et al. (2015) provides a direct comparison of the effects of these two compounds on the expression of the estrogen-responsive gene, GREB1 (Growth Regulation by Estrogen in Breast Cancer 1), in various breast cancer cell lines.
Table 1: Comparative Effect of this compound and 17beta-Estradiol on GREB1 mRNA Expression in Breast Cancer Cell Lines
| Cell Line | Condition | Treatment (Concentration) | Fold Change in GREB1 mRNA Expression (relative to control) |
| MCF-7 | Estrogen-replete | 17beta-Estradiol (2 pg/ml) | ~2.5 |
| This compound (2 pg/ml) | ~6.0 (p < 0.0001 vs E2) | ||
| Estrogen-depleted | 17beta-Estradiol (2 pg/ml) | ~3.0 | |
| This compound (2 pg/ml) | ~7.5 (p < 0.0001 vs E2) | ||
| T-47D | Estrogen-replete | 17beta-Estradiol (2 pg/ml) | ~2.0 |
| This compound (2 pg/ml) | ~4.5 (p = 0.0027 vs E2) | ||
| Estrogen-depleted | 17beta-Estradiol (7 pg/ml) | ~3.5 | |
| This compound (7 pg/ml) | ~8.0 (p < 0.0001 vs E2) | ||
| BT-474 | Estrogen-replete | 17beta-Estradiol (7 pg/ml) | ~3.0 |
| This compound (7 pg/ml) | ~5.0 (p = 0.0016 vs E2) | ||
| Estrogen-depleted | 17beta-Estradiol (2 pg/ml) | ~2.5 | |
| This compound (2 pg/ml) | ~2.5 |
Note: The data indicates that at low concentrations, this compound can stimulate GREB1 expression to a significantly higher level than 17beta-Estradiol in MCF-7 and T-47D cells, and to a greater extent in BT-474 cells under estrogen-replete conditions.
While comprehensive comparative data is lacking, numerous studies have characterized the gene expression signature of 17beta-Estradiol. Key estrogen-responsive genes consistently regulated by 17beta-Estradiol in estrogen receptor-positive (ER+) breast cancer cells include:
Table 2: Commonly Regulated Genes by 17beta-Estradiol in ER+ Breast Cancer Cells
| Gene Symbol | Gene Name | Function | Typical Regulation by 17beta-Estradiol |
| PGR | Progesterone Receptor | Transcription factor, key in female reproductive tissues | Upregulated |
| TFF1 (pS2) | Trefoil Factor 1 | Protein involved in mucosal defense and repair | Upregulated |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Co-regulator of estrogen receptor, involved in proliferation | Upregulated |
| CCND1 | Cyclin D1 | Key regulator of cell cycle progression | Upregulated |
| MYC | MYC Proto-Oncogene | Transcription factor involved in cell proliferation and apoptosis | Upregulated |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic protein | Upregulated |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. Below are representative protocols for key experiments in this field.
Cell Culture and Treatment
-
Cell Lines: Estrogen receptor-positive (ER+) human breast cancer cell lines such as MCF-7, T-47D, or BT-474 are commonly used.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Hormone Depletion: Prior to treatment, cells are cultured in phenol red-free medium supplemented with charcoal-stripped FBS for 3-5 days to deplete endogenous steroids.
-
Treatment: Cells are then treated with this compound, 17beta-Estradiol, or vehicle control (e.g., ethanol) at desired concentrations for a specified duration (e.g., 24, 48, or 72 hours).
RNA Extraction and Quantification
-
RNA Isolation: Total RNA is extracted from cultured cells using a TRIzol-based method or a commercial RNA isolation kit.
-
RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios and by capillary electrophoresis (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is prepared with cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Thermal Cycling: The reaction is performed in a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to an endogenous control gene (e.g., GAPDH, ACTB).
Gene Expression Analysis: Microarray
-
cRNA Preparation: Biotin-labeled complementary RNA (cRNA) is synthesized from total RNA.
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip).
-
Scanning: The microarray chip is washed and stained with a fluorescent dye, and the signal intensity for each probe is measured using a scanner.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between treatment groups.
Gene Expression Analysis: RNA Sequencing (RNA-seq)
-
Library Preparation: An RNA-seq library is prepared by isolating mRNA (poly-A selection) or depleting ribosomal RNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differential expression analysis is then performed to identify genes with significant changes in expression between experimental conditions.
Mandatory Visualization
Estrogen Receptor Signaling Pathway
Caption: Classical genomic signaling pathway of estrogenic compounds.
Experimental Workflow for Comparative Gene Expression Analysis
Caption: A typical workflow for comparing gene expression changes.
A Comparative Guide to the In Vivo Efficacy of Estrogenic Compounds and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The following sections detail the distinct mechanisms of action, present comparative efficacy data in preclinical models, outline common experimental protocols, and provide visual representations of the signaling pathways involved.
Mechanism of Action: A Tale of Agonist vs. Modulator
The fundamental difference in the in vivo effects of 17β-Estradiol and tamoxifen lies in their interaction with the estrogen receptor (ER).
17β-Estradiol is the primary endogenous estrogen and acts as a potent agonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, the estradiol-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that promote cell proliferation and growth. This signaling is crucial for the development and progression of ER-positive breast cancers.
Tamoxifen , on the other hand, is a selective estrogen receptor modulator (SERM) . It exhibits a dual action, acting as an antagonist in breast tissue and a partial agonist in other tissues like the endometrium and bone. In breast cancer cells, tamoxifen competitively binds to the ER, and upon translocation to the nucleus, the tamoxifen-ER complex recruits co-repressors instead of co-activators to the ERE. This blocks the transcription of estrogen-dependent genes, leading to cell cycle arrest and apoptosis.
Data Presentation: Comparative In Vivo Efficacy
The in vivo effects of 17β-Estradiol and tamoxifen are typically evaluated in immunocompromised mice bearing xenografts of human breast cancer cell lines, most commonly MCF-7 (ER-positive).
| Parameter | 17β-Estradiol | Tamoxifen | References |
| Tumor Growth (ER+ Xenografts) | Stimulates tumor growth | Inhibits or slows tumor growth | |
| Cell Proliferation (Ki-67 Index) | Increases | Decreases | |
| Apoptosis (TUNEL Assay) | Decreases | Increases | |
| Uterine Weight | Increases (Uterotrophic effect) | Increases (Partial agonist effect) | |
| Bone Mineral Density | Maintains or increases | Maintains or increases |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are representative protocols for evaluating the efficacy of 17β-Estradiol and tamoxifen in an MCF-7 xenograft model.
Animal Model
-
Species: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Sex: Female, typically ovariectomized to remove endogenous estrogen production.
-
Cell Line: MCF-7 human breast cancer cells.
Tumor Induction and Treatment
-
Estrogen Supplementation (for initial tumor growth): One week prior to cell inoculation, mice are subcutaneously implanted with a slow-release pellet containing 17β-Estradiol (e.g., 0.72 mg, 60-day release) to support the initial growth of the estrogen-dependent MCF-7 cells.
-
Cell Inoculation: 1 x 106 to 5 x 106 MCF-7 cells, resuspended in a basement membrane matrix (e.g., Matrigel), are injected subcutaneously into the mammary fat pad.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
17β-Estradiol Group (Control for tamoxifen studies): Continue estrogen supplementation.
-
Tamoxifen Group: The estrogen pellet is removed, and tamoxifen administration begins. Dosing can be administered via oral gavage (e.g., 20 mg/kg daily), intraperitoneal injection, or in the diet.
-
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and animal health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised for analysis of biomarkers such as Ki-67 (proliferation) and TUNEL (apoptosis) via immunohistochemistry. Uterine weight is also often measured to assess the estrogenic/anti-estrogenic effects of the compounds.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Signaling pathway of 17β-Estradiol leading to cell proliferation.
Determining the Relative Binding Affinity of 3-O-Methyl 17β-Estradiol for Estrogen Receptor Subtypes α and β: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The relative binding affinity (RBA) of a test compound is typically determined by its ability to compete with a radiolabeled ligand, most commonly [³H]-17β-estradiol, for binding to the estrogen receptor. The results are often expressed as the half-maximal inhibitory concentration (IC50) and can be used to calculate the equilibrium dissociation constant (Kd).
Below is a template table illustrating how the binding affinity data for 3-O-Methyl 17β-Estradiol would be presented in comparison to the reference ligand, 17β-Estradiol.
| Compound | Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA) (%) | Equilibrium Dissociation Constant (Kd) (nM) |
| 17β-Estradiol | ERα | Reference | 100 | Reference |
| ERβ | Reference | 100 | Reference | |
| 3-O-Methyl 17β-Estradiol | ERα | Experimental Value | Calculated Value | Calculated Value |
| ERβ | Experimental Value | Calculated Value | Calculated Value |
Experimental Protocols: Competitive Binding Assay
The determination of relative binding affinity is most commonly achieved through a competitive radiometric binding assay. This in vitro assay measures the ability of a test compound to displace a radiolabeled estrogen, typically [³H]-17β-estradiol, from purified ERα and ERβ proteins.
Materials and Reagents
-
Purified recombinant human ERα and ERβ proteins
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (reference competitor)
-
3-O-Methyl 17β-Estradiol (test compound)
-
Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, 1 mg/ml BSA)
-
Scintillation cocktail
-
Scintillation counter
Assay Procedure
-
Preparation of Reagents : Dilute the purified ERα and ERβ proteins in the binding buffer to a predetermined concentration. Prepare a series of dilutions of the unlabeled 17β-estradiol and the test compound, 3-O-Methyl 17β-Estradiol. The radiolabeled [³H]-17β-estradiol is used at a fixed concentration, typically around 0.5 nM.[1]
-
Incubation : In duplicate tubes, incubate the respective estrogen receptor subtype with the fixed concentration of [³H]-17β-estradiol and varying concentrations of either the unlabeled 17β-estradiol (for the standard curve) or the test compound. Include control tubes with only the receptor and radioligand to determine total binding, and tubes with a large excess of unlabeled 17β-estradiol to determine non-specific binding. The incubation is typically carried out for 2 hours at 25°C or overnight at 4°C to reach equilibrium.[1]
-
Separation of Bound and Free Ligand : After incubation, the unbound radioligand is removed. This can be achieved by methods such as dextran-coated charcoal, hydroxylapatite, or size exclusion chromatography.
-
Quantification : The amount of bound [³H]-17β-estradiol is quantified by adding a scintillation cocktail to the samples and measuring the radioactivity using a scintillation counter.
Data Analysis
-
Competition Curve : Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration (unlabeled 17β-estradiol or 3-O-Methyl 17β-Estradiol).
-
IC50 Determination : The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.
-
Relative Binding Affinity (RBA) Calculation : The RBA of the test compound is calculated using the following formula: RBA = (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100
-
Kd Calculation : The equilibrium dissociation constant (Kd) for the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the radioligand is known.
Visualizing the Workflow and Comparison
To better understand the experimental process and the potential outcome, the following diagrams illustrate the competitive binding assay workflow and a hypothetical comparison of the binding affinities.
By following these established protocols, researchers can accurately determine the relative binding affinity of 3-O-Methyl 17β-Estradiol for ERα and ERβ. This information is invaluable for elucidating its mechanism of action and for the development of selective estrogen receptor modulators with improved therapeutic profiles.
References
A Comparative Guide to the Anti-Proliferative Effects of Estradiol Derivatives: 2-Methoxyestradiol vs. 17β-Estradiol
For Researchers, Scientists, and Drug Development Professionals
Data Summary: Anti-Proliferative Activity
The following table summarizes the reported anti-proliferative effects of 2-Methoxyestradiol and 17β-Estradiol on various cancer cell lines. It is important to note that the effect of 17β-Estradiol is highly context-dependent, often promoting proliferation at physiological concentrations while exhibiting inhibitory effects at higher, pharmacological doses.
| Compound | Cell Line | Cancer Type | Observed Effect | Effective Concentration/IC50 | Citation |
| 2-Methoxyestradiol (2-ME) | Long-Term Estrogen-Deprived (LTED) Breast Cancer Cells | Breast Cancer | Anti-proliferative | IC50: 0.93 µM | [1] |
| MCF-7 | Breast Cancer | Anti-proliferative | IC50: 6.79 µM | [1] | |
| MDA-MB-231 (TNBC) | Breast Cancer | Inhibited cell proliferation | Effective at high doses | [2] | |
| MDA-MB-468 (TNBC) | Breast Cancer | Inhibited cell proliferation | Effective at high doses | [2] | |
| MG63 | Osteosarcoma | Inhibited proliferation (time- and dose-dependent) | Not specified | [3] | |
| 17β-Estradiol (E2) | MKN28, MKN45, KATO III | Gastric Cancer | Inhibited cell growth | ≥ 16 µM (MKN28, MKN45), ≥ 2 µM (KATO III) | [4] |
| Various Uterine Cancer Cell Lines | Uterine Cancer | Reduced proliferation | 10⁻⁷ - 10⁻⁵ M | [5] | |
| T47D | Breast Cancer | Stimulated proliferation (counteracted by ERβ expression) | Not applicable | [6] | |
| MCF-7 | Breast Cancer | Stimulated proliferation | Physiological concentrations | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the anti-proliferative effects of these compounds.
Cell Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 2-Methoxyestradiol or 17β-Estradiol) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and then incubated with a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of 2-Methoxyestradiol and the dual proliferative/anti-proliferative nature of 17β-Estradiol are governed by distinct signaling pathways.
2-Methoxyestradiol: A Multi-Targeted Anti-Proliferative Agent
2-Methoxyestradiol's anti-proliferative activity is largely independent of estrogen receptors (ERs).[8] Its primary mechanisms involve the disruption of microtubule dynamics, induction of apoptosis, and inhibition of angiogenesis.
"2-ME" [label="2-Methoxyestradiol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Microtubule_Disruption" [label="Microtubule Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "G2M_Arrest" [label="G2/M Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Caspase_Activation" [label="Caspase Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Bcl2_Downregulation" [label="Bcl-2 Downregulation", fillcolor="#F1F3F4", fontcolor="#202124"]; "VEGF_Downregulation" [label="VEGF Downregulation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Angiogenesis_Inhibition" [label="Inhibition of Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"2-ME" -> "Microtubule_Disruption" [color="#202124"]; "Microtubule_Disruption" -> "G2M_Arrest" [color="#202124"]; "G2M_Arrest" -> "Apoptosis" [color="#202124"]; "Apoptosis" -> "Caspase_Activation" [color="#202124"]; "2-ME" -> "Bcl2_Downregulation" [color="#202124"]; "Bcl2_Downregulation" -> "Apoptosis" [color="#202124"]; "2-ME" -> "VEGF_Downregulation" [color="#202124"]; "VEGF_Downregulation" -> "Angiogenesis_Inhibition" [color="#202124"]; }
Caption: 2-Methoxyestradiol signaling pathway.17β-Estradiol: A Dual-Role Regulator of Cell Proliferation
The effects of 17β-Estradiol on cell proliferation are primarily mediated through estrogen receptors (ERα and ERβ) and are concentration-dependent. At physiological levels, it generally promotes proliferation in ER-positive cancer cells, while at high pharmacological doses, it can induce apoptosis.
"E2_low" [label="17β-Estradiol\n(Physiological Conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "E2_high" [label="17β-Estradiol\n(Pharmacological Conc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ER" [label="Estrogen Receptor (ERα/ERβ)", fillcolor="#FBBC05", fontcolor="#202124"]; "Gene_Transcription" [label="Gene Transcription\n(e.g., Cyclins, Growth Factors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Proliferation" [label="Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptotic_Pathways" [label="Apoptotic Pathways", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Anti_Proliferation" [label="Anti-Proliferation / Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"E2_low" -> "ER" [color="#202124"]; "ER" -> "Gene_Transcription" [color="#202124"]; "Gene_Transcription" -> "Proliferation" [color="#202124"]; "E2_high" -> "Apoptotic_Pathways" [color="#202124"]; "Apoptotic_Pathways" -> "Anti_Proliferation" [color="#202124"]; }
Caption: 17β-Estradiol's dual signaling pathways.Experimental Workflow
The following diagram illustrates a typical workflow for validating the anti-proliferative effects of a test compound.
"Start" [label="Start: Select Cancer Cell Lines", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Cell Culture and Seeding", fillcolor="#F1F3F4", fontcolor="#202124"]; "Compound_Treatment" [label="Treatment with Test Compound and Controls", fillcolor="#FBBC05", fontcolor="#202124"]; "Proliferation_Assay" [label="Cell Proliferation Assay (e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis_Assay" [label="Apoptosis Assay (e.g., Annexin V)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Cycle_Assay" [label="Cell Cycle Analysis (e.g., PI Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis and Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Conclusion" [label="Conclusion on Anti-Proliferative Effects", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Cell_Culture" [color="#202124"]; "Cell_Culture" -> "Compound_Treatment" [color="#202124"]; "Compound_Treatment" -> "Proliferation_Assay" [color="#202124"]; "Compound_Treatment" -> "Apoptosis_Assay" [color="#202124"]; "Compound_Treatment" -> "Cell_Cycle_Assay" [color="#202124"]; "Proliferation_Assay" -> "Data_Analysis" [color="#202124"]; "Apoptosis_Assay" -> "Data_Analysis" [color="#202124"]; "Cell_Cycle_Assay" -> "Data_Analysis" [color="#202124"]; "Data_Analysis" -> "Conclusion" [color="#202124"]; }
Caption: Workflow for anti-proliferative studies.References
- 1. mdpi.com [mdpi.com]
- 2. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 17β-Estradiol and Estrogen Receptor Antagonists on the Proliferation of Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3-O-Methyl 17beta-Estradiol
Disclaimer: This document provides guidance on the proper disposal of 3-O-Methyl 17beta-Estradiol based on available safety information for structurally similar estrogenic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations for hazardous waste disposal.
The following information provides essential safety and logistical guidance for the proper disposal of this compound, a compound that should be handled as a hazardous substance due to its similarity to other estrogenic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its classification as an estrogenic compound, this compound is presumed to share hazards with related substances like 17beta-Estradiol. These include being suspected of causing cancer, damaging fertility or the unborn child, and being very toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent safety precautions are necessary during handling and disposal.
Table 1: Hazard Summary and Required Personal Protective Equipment
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Health Hazards | |
| Suspected Carcinogen[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.[3] |
| Reproductive Toxicity[1][4] | Double gloving may be recommended. Use of a certified chemical fume hood is mandatory to avoid inhalation.[4] |
| Environmental Hazards | |
| Very toxic to aquatic life[1][2] | Prevent release to the environment. Do not dispose of down the drain.[1][5] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[2][4][6] All waste must be handled in accordance with local, state, and federal regulations.[3]
Step 1: Waste Segregation and Collection
-
Pure Compound/Unused Product: Collect any unused or expired this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated Labware: All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, bench paper, vials) must be considered contaminated waste.[7] These items should be collected in a dedicated, sealed plastic bag or container that is clearly labeled as "Hazardous Waste: Contains this compound".
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Carcinogen," "Reproductive Toxin," "Ecotoxin").
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Follow institutional guidelines for temporary waste storage.
Step 4: Disposal
-
Arrange for pickup and disposal through your institution's EHS department. They will ensure the waste is transported to an approved and licensed hazardous waste disposal facility.[2][4]
-
DO NOT dispose of this compound by flushing it down the sink or discarding it in the regular trash.[1][5] This is critical to prevent environmental contamination, as estrogenic compounds can have adverse effects on aquatic ecosystems.[8]
Experimental Protocol: Spill Cleanup Methodology
In the event of a spill, follow this procedure to ensure safety and proper cleanup.
Objective: To safely decontaminate the area and collect all spilled material for proper disposal.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, two pairs of chemical-resistant gloves.
-
Absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Scoop and brush or other tools to collect powder.
-
Sealable plastic bags or a designated waste container.
-
Decontamination solution (e.g., soap and water, or as recommended by your EHS department).
-
"Hazardous Waste" labels.
Procedure:
-
Evacuate and Alert: Immediately alert personnel in the area of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS department.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear all required personal protective equipment.
-
Contain the Spill:
-
Collect the Waste: Carefully sweep or scoop the absorbed material and place it into a sealable plastic bag or hazardous waste container.[4] Avoid creating dust.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as hazardous waste.
-
Package and Label Waste: Seal the waste bag/container and label it as hazardous waste, including the chemical name and associated hazards.
-
Dispose of PPE: Remove and dispose of all contaminated PPE as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
-
Report: Report the incident to your supervisor and EHS department as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-benzoate 17-butanoate SDS, 63042-18-2 Safety Data Sheets - ECHEMI [echemi.com]
- 6. organon.com [organon.com]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. mdpi.com [mdpi.com]
Personal protective equipment for handling 3-O-Methyl 17beta-Estradiol
Safe Handling Protocol: 3-O-Methyl 17beta-Estradiol
Date of Issue: October 25, 2025
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for this compound in a laboratory setting. It is intended for use by trained research, scientific, and drug development professionals. All procedures should be conducted in accordance with your institution's specific Environmental Health and Safety (EHS) protocols. A thorough risk assessment should be performed before beginning any work.
Hazard Identification and Risk Assessment
Key Hazards:
-
Potent endocrine-disrupting capabilities.
-
Suspected carcinogen.[1]
The primary routes of exposure are inhalation of airborne powder, skin contact, and accidental ingestion. Therefore, a comprehensive safety strategy incorporating engineering controls, administrative controls, and personal protective equipment is mandatory.[3]
Engineering Controls: The First Line of Defense
Before relying on PPE, engineering controls must be implemented to contain the hazard at its source.[3]
-
Primary Containment: All weighing and handling of powdered this compound should be performed within a certified chemical fume hood, a glovebox, or a flexible isolator to prevent the generation of airborne dust.[5][6]
-
Ventilation: Ensure adequate general laboratory ventilation with negative pressure relative to surrounding areas.[4]
-
Closed Systems: For larger quantities or repeated operations, the use of closed handling systems is recommended to minimize operator interface.[4]
Personal Protective Equipment (PPE) Selection
The level of PPE required depends on the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE.
| Activity | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Low-Energy Operations (e.g., handling solutions in a fume hood, analytical testing) | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles | Not typically required if handled exclusively within a certified fume hood | Disposable lab coat with knit cuffs |
| High-Energy Operations (e.g., weighing powder, blending, sonicating) | Double nitrile gloves | Chemical splash goggles and a face shield | Powered Air-Purifying Respirator (PAPR) with an appropriate filter is recommended.[4][5] | Disposable, solid-front gown with knit cuffs; consider disposable coveralls for extensive operations |
Detailed PPE Specifications
-
Hand Protection:
-
Double Gloving: Always wear two pairs of nitrile gloves. The outer pair should be removed immediately upon exiting the containment area or after any suspected contamination.
-
Glove Selection: Choose gloves with a tested resistance to the solvents being used. Regularly inspect gloves for any signs of degradation or punctures before and during use.
-
-
Eye and Face Protection:
-
Safety Glasses: Must have side shields to protect against splashes from the side.
-
Goggles: Chemical splash goggles provide a more complete seal around the eyes and are required when there is a higher risk of splashing.
-
Face Shield: A face shield should be worn over safety glasses or goggles during procedures with a high potential for splashing or aerosol generation.
-
-
Respiratory Protection:
-
Protective Clothing:
-
Lab Coats/Gowns: Should be disposable and have a solid front with knit cuffs to prevent skin exposure. Do not wear lab coats outside of the designated work area.
-
Shoe Covers: Consider disposable shoe covers when handling larger quantities of the compound to prevent tracking contamination out of the laboratory.
-
Operational and Disposal Plans
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound.
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste. Estrogenic compounds can have a significant environmental impact if not disposed of correctly.[7][8]
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and any other disposable materials. Place all solid waste into a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour estrogenic waste down the drain.[8]
-
Empty Containers: "Empty" containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous solid waste.
-
Disposal Method: The final disposal of hazardous waste must be conducted through your institution's EHS department, typically involving incineration to ensure complete destruction of the potent compound.[5]
The following diagram illustrates the proper waste segregation and disposal process.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. aiha.org [aiha.org]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Fate and removal of estrogens in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
